(S)-1-Boc-3-isobutyl-piperazine
Description
Properties
IUPAC Name |
tert-butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)8-11-9-15(7-6-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZJZDBPJNYEIE-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCN1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CN(CCN1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647563 | |
| Record name | tert-Butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928025-62-1 | |
| Record name | 1,1-Dimethylethyl (3S)-3-(2-methylpropyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928025-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-1-Boc-3-isobutyl-piperazine chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for (S)-1-Boc-3-isobutyl-piperazine, a chiral building block valuable in pharmaceutical and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, information from closely related analogs, such as (S)-1-Boc-3-methylpiperazine and 1-Boc-piperazine, is included to provide a representative profile.
Chemical Properties
This compound, also known as (S)-tert-butyl 3-isobutylpiperazine-1-carboxylate, is a monosubstituted piperazine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, making it a versatile intermediate in the synthesis of complex molecules. The isobutyl substituent at the chiral center introduces steric bulk and lipophilicity, which can be crucial for modulating the pharmacological properties of target compounds.
Physicochemical Properties
Specific experimental data for this compound is not widely available in the public domain. The following table summarizes its known and calculated properties, along with experimental data for structurally related compounds to provide a comparative context.
| Property | This compound | (S)-1-Boc-3-butyl-piperazine | (S)-1-Boc-3-methylpiperazine | 1-Boc-piperazine |
| IUPAC Name | tert-butyl (3S)-3-isobutylpiperazine-1-carboxylate | (S)-tert-Butyl 3-butylpiperazine-1-carboxylate[1] | tert-butyl (3S)-3-methylpiperazine-1-carboxylate | tert-butyl piperazine-1-carboxylate[2] |
| CAS Number | Not available | 928025-60-9[1] | 147081-29-6 | 57260-71-6[2] |
| Molecular Formula | C₁₃H₂₆N₂O₂[3][4] | C₁₃H₂₆N₂O₂[1] | C₁₀H₂₀N₂O₂ | C₉H₁₈N₂O₂[2] |
| Molecular Weight | 242.36 g/mol [3][4] | 242.36 g/mol [1] | 200.28 g/mol | 186.25 g/mol [2] |
| Melting Point | Data not available | Data not available | 42.0 to 46.0 °C[5] | 44-48 °C |
| Boiling Point | Data not available | Data not available | Data not available | 124-126 °C (2 mmHg) |
| Appearance | Data not available | Data not available | White to Light yellow powder to lump[5] | White crystalline solid |
| Optical Rotation | Data not available | Data not available | -15.0 to -19.0 deg (c=1, dioxane)[5] | Not applicable |
| Topological Polar Surface Area (TPSA) | 41.57 Ų (Calculated) | 41.57 Ų (Calculated)[1] | 41.6 Ų (Calculated)[6] | 41.6 Ų (Calculated)[2] |
| logP (Calculated) | Data not available | 2.38 (Calculated)[1] | 0.9 (Calculated)[6] | 0.5 (Calculated)[2] |
Spectroscopic Data
| Spectroscopy | Expected Features for this compound |
| ¹H NMR | Signals corresponding to the Boc group protons (~1.4 ppm, singlet, 9H), isobutyl group protons (doublet, multiplet, and doublet of doublets), and piperazine ring protons (complex multiplets in the range of 2.5-4.0 ppm). The chiral center will lead to diastereotopic protons on the piperazine ring. |
| ¹³C NMR | Resonances for the Boc carbonyl carbon (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and carbons of the isobutyl group and the piperazine ring. |
| IR (Infrared) | Characteristic absorption bands for the N-H stretch of the secondary amine (~3300 cm⁻¹), C-H stretches of the alkyl groups (~2850-2950 cm⁻¹), and a strong C=O stretch from the Boc carbamate group (~1690 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak (M+) would be expected at m/z 242.36. Common fragments would include the loss of the Boc group (M-100) and the tert-butyl group (M-57). |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the literature, a general and robust method involves the selective N-Boc protection of the corresponding (S)-2-isobutylpiperazine precursor. The following is a generalized experimental protocol based on methods for similar compounds.
General Synthesis of this compound
Objective: To synthesize this compound via selective N-protection of (S)-2-isobutylpiperazine.
Materials:
-
(S)-2-isobutylpiperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve (S)-2-isobutylpiperazine (1.0 eq) in a suitable solvent such as DCM or THF in a round-bottom flask.
-
Base Addition: Add a base such as triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate to the reaction mixture.
-
Boc Anhydride Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in the same solvent to the cooled reaction mixture with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, quench the reaction by adding deionized water. If DCM was used as the solvent, separate the organic layer. If THF was used, add an extraction solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualizations
Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Structural Relationship of Boc-Protected Piperazines
This diagram illustrates the core structure of 1-Boc-piperazine and how substitutions at the C3 position, such as with an isobutyl group, create chiral derivatives.
Safety and Handling
Safety information for this compound is not specifically available. However, based on the safety data for similar Boc-protected piperazines, the following precautions should be taken:
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
-
First Aid:
-
If on skin: Wash with plenty of water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier for specific handling and safety information.
Applications in Drug Development
Piperazine derivatives are prevalent in medicinal chemistry due to their favorable pharmacokinetic properties. The monosubstituted nature of this compound makes it a key intermediate in the synthesis of a wide range of biologically active molecules. The chiral isobutyl group can play a significant role in establishing specific interactions with biological targets, potentially leading to improved potency and selectivity of drug candidates. This building block is particularly useful in the development of novel therapeutics targeting various disease areas, including but not limited to central nervous system disorders, oncology, and infectious diseases. The Boc protecting group can be easily removed under acidic conditions, allowing for further elaboration of the piperazine core.
References
- 1. chemscene.com [chemscene.com]
- 2. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: [amp.chemicalbook.com]
- 4. This compound CAS#: [m.chemicalbook.com]
- 5. (S)-1-Boc-3-methylpiperazine | 147081-29-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. tert-Butyl 3-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 2756810 - PubChem [pubchem.ncbi.nlm.nih.gov]
(S)-1-Boc-3-isobutyl-piperazine: A Technical Guide for Chemical Synthesis and Drug Discovery
CAS Number: 928025-62-1 Molecular Formula: C13H26N2O2 Molecular Weight: 242.36 g/mol
This technical guide provides a comprehensive overview of (S)-1-Boc-3-isobutyl-piperazine, a chiral piperazine derivative of significant interest to researchers, scientists, and professionals in drug development. The document details its chemical properties, a plausible synthetic route, and potential applications based on the broader utility of substituted piperazines in medicinal chemistry.
Chemical and Physical Properties
This compound, also known as tert-butyl (S)-3-isobutylpiperazine-1-carboxylate, is a key building block in organic synthesis. The presence of the Boc (tert-butyloxycarbonyl) protecting group on one of the piperazine nitrogens allows for selective functionalization of the secondary amine. The isobutyl group at the chiral center introduces a specific stereochemical and lipophilic element, which is crucial for tailoring the pharmacological profile of derivative compounds.
| Property | Value |
| CAS Number | 928025-62-1 |
| Molecular Formula | C13H26N2O2 |
| Molecular Weight | 242.36 g/mol |
| Appearance | Expected to be an oil or low-melting solid |
| Purity | Commercially available with varying purity levels |
Synthesis Protocol
Proposed Synthesis of this compound:
This protocol is based on the established procedure for the synthesis of (S)-1-Boc-3-methylpiperazine.[1]
Materials:
-
(S)-2-Isobutylpiperazine
-
Di-tert-butyl dicarbonate (Boc)2O
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolution: Dissolve (S)-2-isobutylpiperazine (1 equivalent) in dichloromethane in a round-bottom flask.
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in dichloromethane to the stirred reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x volume).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Experimental Workflows
The synthetic utility of this compound lies in its role as a versatile intermediate for creating more complex molecules. The Boc protecting group allows for selective reactions at the unprotected secondary amine, followed by deprotection to enable further functionalization.
Applications in Drug Discovery and Medicinal Chemistry
The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[2] Its derivatives are known to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anticancer, and central nervous system effects.[3] While specific biological data for this compound is not extensively published, its structural features suggest its potential as a key intermediate in the synthesis of novel therapeutic agents.
The isobutyl group provides a lipophilic character that can influence the pharmacokinetic and pharmacodynamic properties of the final compound, such as its ability to cross the blood-brain barrier or its binding affinity to a biological target. The chiral nature of the molecule is critical, as different enantiomers can have vastly different biological activities.
Potential Therapeutic Areas for Derivatives:
-
Neuroscience: Piperazine derivatives are common in drugs targeting central nervous system disorders. The isobutyl moiety could be explored for its potential to modulate interactions with receptors and transporters involved in neurological pathways.
-
Oncology: Many kinase inhibitors and other anticancer agents incorporate the piperazine ring. This compound could serve as a starting point for the synthesis of novel compounds with antiproliferative activity.
-
Infectious Diseases: The piperazine core is present in various antimicrobial and antiviral drugs. New derivatives could be synthesized and screened for activity against a range of pathogens.
The logical progression for utilizing this compound in a drug discovery program is outlined below.
References
(S)-1-Boc-3-isobutyl-piperazine molecular weight and formula
(S)-1-Boc-3-isobutyl-piperazine , a substituted piperazine derivative, is a chiral building block utilized in the synthesis of various pharmaceutical compounds. This document outlines its fundamental chemical properties.
Physicochemical Properties
The essential physicochemical characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C13H26N2O2[1][2] |
| Molecular Weight | 242.35774 g/mol [1][2] |
Conceptual Synthesis Workflow
The synthesis of chiral piperazine derivatives such as this compound often involves a multi-step process. A generalized workflow for such a synthesis is depicted below. This process typically starts from a chiral precursor, followed by cyclization to form the piperazine ring, and subsequent protection of one of the amine groups with a tert-butoxycarbonyl (Boc) group.
Caption: Generalized synthetic workflow for chiral Boc-protected piperazines.
References
An In-depth Technical Guide to the Synthesis of (S)-1-Boc-3-isobutyl-piperazine from L-leucine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable synthetic route for the preparation of (S)-1-Boc-3-isobutyl-piperazine, a chiral building block of significant interest in medicinal chemistry, starting from the readily available amino acid L-leucine. The synthesis involves a multi-step sequence including protection, reduction, activation, cyclization, and a final protection step. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound from L-leucine can be achieved through a five-step sequence. The strategy involves the initial protection of the amino group of L-leucine, followed by the reduction of the carboxylic acid to an alcohol. The resulting alcohol is then converted into a suitable leaving group to facilitate a nucleophilic substitution with a protected ethanolamine derivative. Subsequent deprotection and intramolecular cyclization yield the piperazine ring, which is then protected with a Boc group to afford the final product.
Enantioselective Synthesis of (S)-3-Isobutyl-piperazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules. The introduction of chirality into the piperazine ring, particularly at the C-3 position, offers a powerful strategy for modulating pharmacological activity and exploring three-dimensional chemical space. This technical guide provides a comprehensive overview of a robust and efficient method for the enantioselective synthesis of (S)-3-isobutyl-piperazine, a valuable chiral building block for drug discovery and development. The primary focus of this document is a synthetic pathway commencing from the readily available chiral pool starting material, L-leucine.
Introduction
(S)-3-isobutyl-piperazine possesses a stereocenter at the C-3 position, which can significantly influence its binding affinity and selectivity for biological targets. The isobutyl substituent, derived from the amino acid leucine, provides a non-polar side chain that can engage in hydrophobic interactions within protein binding pockets. The enantiomerically pure form of this compound is crucial for developing stereochemically defined drug candidates, minimizing off-target effects, and optimizing therapeutic indices. This guide details a reliable synthetic route that leverages the inherent chirality of L-leucine to achieve high enantiopurity in the final product.
Synthetic Strategy Overview
The presented synthesis of (S)-3-isobutyl-piperazine from L-leucine involves a multi-step sequence. The key transformations include the formation of a diamine precursor from the starting amino acid, followed by a cyclization step to construct the piperazine ring. Protecting group strategies are employed to ensure regioselectivity and prevent unwanted side reactions.
Caption: Synthetic workflow from L-leucine to (S)-3-isobutyl-piperazine.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of substituted piperazines from amino acids.[1][2]
Step 1: N-Boc Protection of L-Leucine
Protocol: To a solution of L-leucine (1.0 equiv.) in a 1:1 mixture of dioxane and water, sodium hydroxide (2.5 equiv.) is added, and the mixture is cooled to 0 °C. Di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv.) is added portion-wise, and the reaction is stirred at room temperature overnight. The reaction mixture is then concentrated under reduced pressure, and the aqueous residue is acidified to pH 2-3 with 1 M HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford N-Boc-L-leucine as a white solid.
Step 2: Synthesis of the β-Ketoester via Masamune Condensation
Protocol: To a solution of N-Boc-L-leucine (1.0 equiv.) in anhydrous dichloromethane at 0 °C, N,O-dimethylhydroxylamine hydrochloride (1.2 equiv.) and N-methylmorpholine (2.5 equiv.) are added, followed by the dropwise addition of isobutyl chloroformate (1.1 equiv.). The reaction is stirred at 0 °C for 2 hours. The reaction mixture is then washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting Weinreb amide is dissolved in anhydrous THF and cooled to -78 °C. A solution of ethylmagnesium bromide (2.0 equiv.) in THF is added dropwise, and the reaction is stirred for 2 hours at -78 °C. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the β-ketoester.
Step 3: Reductive Amination to the Chiral 1,2-Diamine
Protocol: To a solution of the β-ketoester (1.0 equiv.) in methanol, ammonium acetate (10 equiv.) and sodium cyanoborohydride (1.5 equiv.) are added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude chiral 1,2-diamine, which is used in the next step without further purification.
Step 4: N-Nosyl Protection of the Diamine
Protocol: The crude diamine (1.0 equiv.) is dissolved in dichloromethane, and triethylamine (2.5 equiv.) is added. The mixture is cooled to 0 °C, and 2-nitrobenzenesulfonyl chloride (NsCl) (1.1 equiv.) is added portion-wise. The reaction is stirred at room temperature for 4 hours. The reaction mixture is diluted with dichloromethane and washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Step 5: Annulation to Form the Piperazine Ring
Protocol: To a solution of the N-nosylated diamine (1.0 equiv.) in anhydrous acetonitrile, cesium carbonate (2.0 equiv.) and 1,2-dibromoethane (1.2 equiv.) are added. The mixture is heated to 80 °C and stirred for 12 hours. The reaction mixture is cooled to room temperature, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the protected piperazine.
Step 6: Deprotection to (S)-3-Isobutyl-piperazine
Protocol: The N-Boc and N-Ns protected piperazine (1.0 equiv.) is dissolved in a solution of thiophenol (5.0 equiv.) and potassium carbonate (5.0 equiv.) in DMF. The mixture is stirred at room temperature for 6 hours. The reaction is then diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is then treated with trifluoroacetic acid in dichloromethane to remove the Boc group. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is basified with 1 M NaOH and extracted with dichloromethane. The organic layers are dried and concentrated to yield (S)-3-isobutyl-piperazine.
Quantitative Data Summary
The following table summarizes typical yields and enantiomeric excess (ee) values reported for analogous syntheses. The data for the synthesis of (S)-3-isobutyl-piperazine is expected to be in a similar range.
| Step | Product | Typical Yield (%) | Enantiomeric Excess (ee %) | Reference |
| N-Boc Protection | N-Boc-L-leucine | >95 | >99 | [2] |
| Masamune Condensation | β-Ketoester | 70-85 | >99 | [2] |
| Reductive Amination | Chiral 1,2-Diamine | 60-75 | >98 | [2] |
| Annulation & Deprotection | (S)-3-Isobutyl-piperazine | 50-65 (over 2 steps) | >98 | [1] |
Logical Relationships in the Synthetic Pathway
The sequence of reactions is designed to preserve the stereochemistry of the starting material while constructing the heterocyclic ring.
Caption: Logical flow of the synthetic sequence.
Conclusion
This technical guide outlines a detailed and reliable methodology for the enantioselective synthesis of (S)-3-isobutyl-piperazine from L-leucine. The use of a chiral pool starting material ensures high enantiopurity of the final product, which is a critical attribute for its application in drug discovery and development. The provided experimental protocols and data serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and organic synthesis. The structured approach and clear visualization of the synthetic pathway facilitate a comprehensive understanding of this important transformation.
References
Technical Guide: Spectral Characterization of (S)-1-Boc-3-isobutyl-piperazine
This technical guide provides a detailed overview of the expected spectral data for (S)-1-Boc-3-isobutyl-piperazine, a chiral building block valuable in pharmaceutical and chemical synthesis. Due to the limited availability of directly published spectral data for this specific compound, this guide leverages data from structurally analogous compounds, such as (S)-1-Boc-3-methylpiperazine and 1-Boc-piperazine, to provide a predictive analysis. This information is intended for researchers, scientists, and professionals in drug development.
Predicted Spectral Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound. These predictions are based on the known spectral characteristics of the Boc-protected piperazine scaffold and the isobutyl substituent.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.8 - 4.0 | m | 2H | Piperazine ring protons adjacent to Boc-N |
| ~2.8 - 3.2 | m | 3H | Piperazine ring protons |
| ~2.5 - 2.7 | m | 2H | Piperazine ring protons |
| ~1.8 - 2.0 | m | 1H | CH of isobutyl group |
| 1.46 | s | 9H | tert-Butyl (Boc) group |
| ~1.3 - 1.5 | m | 2H | CH₂ of isobutyl group |
| ~0.9 | d | 6H | CH₃ of isobutyl group |
Note: The chemical shifts are approximate and can be influenced by the solvent used.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~154.7 | C=O of Boc group |
| ~79.5 | Quaternary C of Boc group |
| ~55-58 | Piperazine ring carbons |
| ~45-50 | Piperazine ring carbons |
| ~40-43 | Piperazine ring carbons |
| ~40 | CH₂ of isobutyl group |
| ~28.4 | CH₃ of Boc group |
| ~25 | CH of isobutyl group |
| ~22-23 | CH₃ of isobutyl group |
Note: The chemical shifts are approximate and can be influenced by the solvent used.
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z | Assignment |
| 243.21 | [M+H]⁺ (Calculated for C₁₃H₂₆N₂O₂) |
| 187.16 | [M-C₄H₉O₂]⁺ (Loss of Boc group) |
| 143.15 | [M-Boc+H]⁺ |
Note: Fragmentation patterns may vary depending on the ionization technique used.
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3400 | N-H stretch (secondary amine) |
| ~2960-2850 | C-H stretch (aliphatic) |
| ~1690-1700 | C=O stretch (urethane carbonyl of Boc group) |
| ~1420-1480 | C-H bend (isobutyl and piperazine) |
| ~1240-1260 | C-N stretch |
| ~1160-1170 | C-O stretch (urethane) |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis of this compound and the acquisition of its spectral data.
Synthesis of this compound
The synthesis of monosubstituted piperazines is commonly achieved through the use of a protecting group strategy to prevent disubstitution. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal under acidic conditions.[1]
Materials:
-
(S)-2-isobutylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve (S)-2-isobutylpiperazine (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated sodium chloride solution.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel.
Spectral Data Acquisition
Standard spectroscopic techniques are employed to characterize the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 600 MHz spectrometer.[2] The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with the solvent peak serving as the internal standard.[2] Chemical shifts are reported in parts per million (ppm).
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) can be obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer to confirm the molecular weight and elemental composition of the compound.[2]
Infrared (IR) Spectroscopy: IR spectra are recorded using a FTIR spectrometer.[2] The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[3]
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.
Caption: Workflow for Synthesis and Spectral Analysis.
References
Solubility of (S)-1-Boc-3-isobutyl-piperazine in organic solvents
An In-depth Technical Guide to the Solubility of (S)-1-Boc-3-isobutyl-piperazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chiral building block crucial in the synthesis of various pharmaceutical agents. Its solubility in organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides a framework for understanding and determining the solubility of this compound. While specific quantitative data for this molecule is not widely published, this document outlines its predicted solubility profile based on structural analysis, presents a detailed experimental protocol for its quantitative determination, and illustrates key concepts and workflows through diagrams.
Introduction and Predicted Solubility Profile
This compound, also known as tert-butyl (S)-3-isobutylpiperazine-1-carboxylate, possesses a structure that incorporates both hydrophobic and polar features. The presence of the bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group and the isobutyl side chain suggests that the molecule will exhibit favorable solubility in a range of common organic solvents. Conversely, the piperazine ring contains two nitrogen atoms capable of hydrogen bonding, lending it some degree of polarity.
Based on general principles of "like dissolves like," the following qualitative predictions can be made:
-
High Solubility is expected in:
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform.
-
Ethereal Solvents: Tetrahydrofuran (THF), 1,4-Dioxane.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).[1]
-
-
Moderate to Good Solubility is expected in:
-
Esters: Ethyl acetate.
-
Ketones: Acetone.
-
Alcohols: Methanol, Ethanol, Isopropanol.
-
-
Low Solubility is expected in:
-
Nonpolar Hydrocarbon Solvents: Hexanes, Heptane, Toluene.
-
Aqueous Systems: The large hydrophobic groups (Boc, isobutyl) will likely make the compound sparingly soluble in water.
-
The polarity and size of the side chain play a crucial role in solubility. Compounds with large, nonpolar side chains, such as the isobutyl group present here, tend to exhibit lower solubility in highly polar solvents compared to analogs with smaller or more polar side chains.[1]
Quantitative Solubility Data
As of this review, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in publicly available literature. Researchers are encouraged to determine this data empirically for their specific applications and conditions. The following table is provided as a template for recording experimental results.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Dichloromethane | 25 | Shake-Flask | ||
| Tetrahydrofuran | 25 | Shake-Flask | ||
| Ethyl Acetate | 25 | Shake-Flask | ||
| Methanol | 25 | Shake-Flask | ||
| Acetonitrile | 25 | Shake-Flask | ||
| Toluene | 25 | Shake-Flask | ||
| Heptane | 25 | Shake-Flask |
Experimental Protocol: Quantitative Solubility Determination
The following protocol details a standard isothermal equilibrium (shake-flask) method for accurately determining the solubility of this compound.[2][3]
3.1 Objective To determine the quantitative solubility of this compound in a specific organic solvent at a defined temperature.
3.2 Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvents of interest (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
3.3 Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid should be clearly visible to ensure saturation.[2]
-
Record the exact weight of the compound added.
-
Add a known volume of the chosen solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the minimum time to reach a stable concentration.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solids.
-
Precisely dilute the filtered solution with a known volume of the solvent to bring its concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of the solute.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original (undiluted) filtered solution using the dilution factor.
-
Express the solubility in desired units, such as mg/mL or mol/L.
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining solubility.
Caption: Workflow for quantitative solubility determination via the shake-flask method.
Factors Influencing Solubility
Solubility is not an intrinsic property but is governed by a relationship between the solute, the solvent, and the experimental conditions.
References
Stability and Storage of (S)-1-Boc-3-isobutyl-piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-1-Boc-3-isobutyl-piperazine, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in drug development and manufacturing processes. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the integrity of this compound. Based on information for structurally similar Boc-protected piperazines, the following conditions are recommended:
-
Temperature: Store in a cool environment, with some suppliers recommending refrigeration at 2-8°C or 4°C.[1][2]
-
Atmosphere: Keep the container tightly closed and, for long-term storage, consider storing under an inert atmosphere such as nitrogen or argon to prevent oxidation and moisture-related degradation.[3]
-
Light: Protect from light to prevent potential photodegradation.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as these can lead to the degradation of the Boc protecting group and the piperazine ring.[7][8]
Physicochemical Properties and Stability Profile
This compound is a white to off-white solid. While specific quantitative stability data for this exact molecule is not extensively published, the stability of the tert-butyloxycarbonyl (Boc) protecting group and the piperazine scaffold are well-documented. The Boc group is known to be labile under acidic conditions and can also be susceptible to thermal degradation.[4] The piperazine ring, while generally stable, can undergo oxidation.
Summary of General Stability Data for Boc-Protected Piperazines
The following table summarizes the general stability observations for Boc-protected piperazine derivatives under various stress conditions. This information can serve as a predictive guide for the stability of this compound.
| Stress Condition | Potential Degradation Products | Analytical Technique for Detection |
| Acidic Hydrolysis | (S)-3-isobutyl-piperazine (de-Boc product), tert-butanol, isobutylene, carbon dioxide | HPLC-UV, LC-MS/MS |
| Basic Hydrolysis | Generally stable | HPLC-UV, LC-MS/MS |
| Oxidative Stress | N-oxides, ring-opened products | LC-MS/MS |
| Thermal Stress | (S)-3-isobutyl-piperazine (de-Boc product), isobutylene, carbon dioxide | HPLC-UV, GC-MS |
| Photolytic Stress | Potential for various degradation products, dependent on wavelength and intensity | HPLC-UV with photodiode array detection (PDA) |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a comprehensive stability study should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).
Long-Term and Accelerated Stability Testing Protocol
This protocol is designed to establish a re-test period and recommended storage conditions.
Objective: To evaluate the stability of this compound under long-term and accelerated storage conditions.
Materials:
-
At least three batches of this compound.
-
Stability chambers with controlled temperature and humidity.
-
Appropriate packaging that mimics the proposed storage container.
Methodology:
-
Place samples of each batch in the stability chambers under the conditions specified in the table below.
-
Withdraw samples at the designated time points.
-
Analyze the samples for appearance, assay, and purity (including the formation of degradation products) using a validated stability-indicating analytical method (e.g., HPLC-UV).
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified period. Neutralize before analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a specified period. Neutralize before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and store at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze all stressed samples using a suitable analytical method, such as HPLC with a photodiode array detector and mass spectrometry (LC-MS), to separate and identify the degradation products.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships relevant to the stability assessment of this compound.
Conclusion
While this compound is expected to be stable under the recommended storage conditions, its stability can be compromised by exposure to high temperatures, light, strong acids, and oxidizing agents. For critical applications in drug development and manufacturing, it is imperative to conduct thorough stability studies following established guidelines. The protocols and information provided in this guide serve as a robust framework for ensuring the quality and integrity of this important pharmaceutical intermediate.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. humiditycontrol.com [humiditycontrol.com]
- 6. benchchem.com [benchchem.com]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
Commercial Availability and Synthetic Methodologies of Chiral 3-Substituted Piperazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its frequent appearance in biologically active compounds across various therapeutic areas.[1] Its unique physicochemical properties, including its ability to engage in multiple non-covalent interactions and its typical basicity, make it an attractive moiety for drug design. While N-substituted piperazines are prevalent in numerous FDA-approved drugs, the stereocontrolled functionalization of the piperazine ring at the C3 position offers a largely untapped avenue for exploring novel chemical space and developing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[2][3] This technical guide provides a comprehensive overview of the commercial availability of chiral 3-substituted piperazines, detailed experimental protocols for their synthesis, and a visual exploration of their roles in key signaling pathways.
Commercial Availability of Chiral 3-Substituted Piperazines
The accessibility of chiral 3-substituted piperazines as building blocks is crucial for their incorporation into drug discovery pipelines. A survey of prominent chemical suppliers reveals a growing, albeit still specialized, market for these enantiopure compounds. The following tables summarize the commercial availability of several key chiral 3-substituted piperazines, providing essential information for procurement.
| Compound Name | Supplier | Catalog Number | CAS Number | Purity/Notes |
| (S)-1-Boc-3-methylpiperazine | Sigma-Aldrich | 63207 | 147081-29-6 | ≥98% |
| Fisher Scientific | 63207-250MG | 147081-29-6 | ||
| 1-Methyl-3-phenylpiperazine | Sigma-Aldrich | 648434 | 5271-27-2 | 97% |
| Thermo Scientific | A147081-29-6 | 5271-27-2 | 97% | |
| TCI | M1685 | 5271-27-2 | >98.0% (GC) | |
| Chem-Impex | 2760009 | 5271-27-2 | ≥ 98% (GC) | |
| Apollo Scientific | OR0221 | 5271-27-2 | 97% | |
| 1-Isopropylpiperazine | Sigma-Aldrich | 566853 | 4318-42-7 | 97% |
| 3-Isopropyl-1-methylpiperazine dihydrochloride | Fluorochem | F941833 | Not specified | |
| 1-[3-(Trifluoromethyl)phenyl]piperazine | Chem-Impex | 04296 | 15532-75-9 | ≥ 98% (GC) |
| LookChem | 15532-75-9 | 15532-75-9 | ||
| 1-[3-(Trifluoromethyl)phenyl]piperazine Hydrochloride | Cayman Chemical | 14145 | 16015-69-3 | |
| Simson Pharma | P380007 | 16015-69-3 | ||
| City Chemical LLC | 1514CC | 16015-69-3 | ||
| Clinivex | C-1393 | 16015-69-3 | ||
| 1-Benzylpiperazine | Organic Syntheses | Not specified | ||
| 1-Amino-4-benzylpiperazine | Santa Cruz Biotechnology | sc-254050 | 39139-52-1 |
Experimental Protocols for the Synthesis of Chiral 3-Substituted Piperazines
For research groups with synthetic chemistry capabilities, the in-house preparation of chiral 3-substituted piperazines can offer greater flexibility and access to a wider range of derivatives. The following protocols are based on established literature procedures.
General Procedure for the Synthesis of Monosubstituted Piperazines
A simplified, one-pot method for the synthesis of monosubstituted piperazines from a protonated piperazine has been reported, avoiding the need for protecting groups. This procedure involves heterogeneous catalysis by metal ions supported on commercial polymeric resins and can be performed in a batch reaction vessel or a flow microwave reactor.[4][5]
Materials:
-
Piperazine monohydrochloride or monoacetate
-
Appropriate alkylating or arylating agent (e.g., benzyl chloride)
-
Solvent (e.g., methanol)
-
Catalyst (e.g., metal ions on a polymeric resin)
-
Isopropyl alcohol
-
Charcoal
-
Acetone
Procedure:
-
Prepare a solution of piperazine monohydrochloride or monoacetate in the chosen solvent.
-
Add the catalyst to the solution.
-
Gradually add the corresponding alkylating or arylating agent to the reaction mixture.
-
If using a batch reactor, heat the mixture until the reaction is complete, monitoring by a suitable analytical method (e.g., TLC or GC). If using a microwave flow reactor, pump the solution through the reactor containing the catalyst at an appropriate flow rate.[4][5]
-
After the reaction is complete, cool the mixture and filter off the catalyst and any precipitated piperazine dihydrochloride.
-
Concentrate the filtrate and cool to induce further precipitation of piperazine dihydrochloride, which is then removed by filtration.
-
Evaporate the solvent to dryness.
-
Recrystallize the crude product from isopropyl alcohol with the addition of charcoal.
-
Wash the pure product with cold acetone and dry to yield the desired monosubstituted piperazine.[4]
Synthesis of 1-Benzylpiperazine
This method is a modification of a previously reported procedure and provides an easily purified product.[6]
Materials:
-
Piperazine hexahydrate
-
Piperazine dihydrochloride monohydrate
-
Absolute ethanol
-
Benzyl chloride
-
Absolute ethanol saturated with dry hydrogen chloride
-
Benzene
-
5N Sodium hydroxide
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
In a 250-mL Erlenmeyer flask, dissolve piperazine hexahydrate (0.125 mole) in 50 mL of absolute ethanol by warming to 65°C.
-
Add piperazine dihydrochloride monohydrate (0.125 mole) to the solution and continue warming and swirling until dissolved.
-
While maintaining the temperature at 65°C, add recently distilled benzyl chloride (0.125 mole) over 5 minutes with vigorous swirling or stirring.
-
Cool the combined filtrate and washings in an ice bath and treat with 25 mL of absolute ethanol saturated with dry hydrogen chloride at 0°C.
-
After thorough mixing, cool the solution for 10-15 minutes in the ice bath to precipitate 1-benzylpiperazine dihydrochloride.
-
Collect the precipitate by suction filtration, wash with dry benzene, and dry.
-
To obtain the free base, dissolve the salt in water, make the solution alkaline (pH > 12) with 5N sodium hydroxide, and extract with chloroform.
-
Dry the combined chloroform extracts over anhydrous sodium sulfate, remove the solvent, and distill the residue under reduced pressure to yield pure 1-benzylpiperazine.[6]
Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines
This five-step synthetic route allows for the generation of enantiopure 3-substituted piperazine-2-acetic acid esters starting from amino acids.[7]
General Procedure for the synthesis of intermediate 21b:
-
Subject the β-keto ester derived from chiral phenylglycine to reductive amination to obtain compound 20b .
-
Nosylate compound 20b using 4-nitrobenzenesulfonyl chloride (4-NsCl) to yield the key intermediate 21b .[7]
Final piperazine formation:
-
Treat the orthogonally protected diamine 21b with bromoethyldiphenylsulfonium triflate.
-
Follow with TFA deprotection to furnish the desired piperazine products 23b and 24b .[7]
Note: For the synthesis of 3-phenyl substituted piperazine-2-acetic acid esters via this method, racemization of the final products has been observed.[7]
Role of Chiral 3-Substituted Piperazines in Signaling Pathways
The therapeutic effects of many drugs containing the piperazine moiety are derived from their ability to modulate specific signaling pathways. The introduction of chirality at the 3-position can significantly enhance the selectivity and potency of these interactions.
Inhibition of the BCR-ABL Signaling Pathway in Cancer
The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in Chronic Myeloid Leukemia (CML). Imatinib, a drug containing a piperazine moiety, is a potent inhibitor of this kinase.
Caption: Imatinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways.
Modulation of G-Protein Coupled Receptor (GPCR) Signaling
Piperazine derivatives are well-known modulators of various G-Protein Coupled Receptors (GPCRs), including serotonin, dopamine, and muscarinic receptors.[8][9][10] The specific interactions of these ligands with their respective receptors trigger intracellular signaling cascades that regulate a wide range of physiological processes.
Certain piperazine derivatives act as agonists at the 5-HT1A receptor, which is implicated in the pathophysiology of depression and anxiety.[9]
Caption: Agonism of the 5-HT1A receptor by piperazine derivatives can modulate neuronal function.
Arylpiperazine derivatives are known to interact with the D2 dopamine receptor, a key target in the treatment of psychosis and Parkinson's disease.[11]
Caption: Arylpiperazine antagonists block D2 receptor signaling, impacting downstream pathways.
Biphenyl piperazines have been identified as potent antagonists of the M3 muscarinic acetylcholine receptor, a target for the treatment of chronic obstructive pulmonary disease (COPD).[10][12]
Caption: Biphenyl piperazine antagonists block M3 receptor-mediated smooth muscle contraction.
Conclusion
Chiral 3-substituted piperazines represent a valuable and underexplored class of building blocks for modern drug discovery. Their increasing commercial availability, coupled with established and innovative synthetic methodologies, empowers researchers to systematically investigate their potential as modulators of key biological pathways. The ability of these stereochemically defined scaffolds to impart high potency and selectivity offers exciting opportunities for the development of novel therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource for scientists and drug development professionals seeking to harness the potential of chiral 3-substituted piperazines in their research endeavors.
References
- 1. HU190546B - Process for preparing n-/3-trifluoro-methyl-phenyl/-n'propargil-piperazine - Google Patents [patents.google.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of biphenyl piperazines as novel and long acting muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using (S)-1-Boc-3-isobutyl-piperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-1-Boc-3-isobutyl-piperazine is a chiral heterocyclic building block of significant interest in medicinal chemistry. The piperazine scaffold is a privileged structure found in a wide array of approved drugs, valued for its ability to modulate physicochemical properties such as solubility and lipophilicity, and to interact with various biological targets. The presence of the isobutyl group at the stereogenic C-3 position provides a lipophilic moiety that can be crucial for target engagement, while the Boc (tert-butyloxycarbonyl) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen. This chiral intermediate is particularly valuable in the synthesis of complex molecules for drug discovery and development, especially in the areas of neuroscience and infectious diseases.
These application notes provide an overview of the utility of this compound in the synthesis of pharmaceutical intermediates and detail experimental protocols for its key transformations.
Key Applications
This compound serves as a versatile precursor for the synthesis of a variety of pharmaceutical intermediates. Its primary applications involve the functionalization of the unprotected secondary amine via N-alkylation and N-arylation reactions.
-
Synthesis of N-Arylpiperazines: These are common substructures in centrally acting agents such as antipsychotics and antidepressants. The unprotected nitrogen of this compound can readily participate in nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions with various aryl halides or pseudo-halides.
-
Synthesis of N-Alkylpiperazines: N-alkylation introduces diverse side chains that can modulate the pharmacological profile of the final compound. This is a common strategy in the development of various therapeutic agents, including antivirals and cardiovascular drugs.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized to synthesize pharmaceutical intermediates.
Protocol 1: Synthesis of tert-butyl (S)-4-(2,3-dichlorophenyl)-3-isobutylpiperazine-1-carboxylate
This protocol describes the N-arylation of this compound with 1-bromo-2,3-dichlorobenzene, a common step in the synthesis of certain antipsychotic agents. The reaction is a Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.
Reaction Scheme:
Application Note and Protocol: N-alkylation of (S)-1-Boc-3-isobutyl-piperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-1-Boc-3-isobutyl-piperazine is a valuable chiral building block in medicinal chemistry. The piperazine scaffold is a "privileged structure" frequently incorporated into drug candidates to enhance properties like aqueous solubility and oral bioavailability.[1] The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens deactivates it, enabling selective mono-N-alkylation at the unprotected secondary amine.[1][2] This selective functionalization is a critical step in the synthesis of a wide range of pharmaceutically active compounds.[1]
This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.
General Reaction Scheme
The N-alkylation of this compound introduces a new substituent (R) onto the free secondary amine, yielding the N-alkylated product. The Boc group can be subsequently removed under acidic conditions if the monosubstituted piperazine is the desired final product.[1][3]
Caption: General scheme for N-alkylation.
Experimental Protocols
Two primary methods for the N-alkylation of the piperazine core are presented below.
Method A: Direct Alkylation with Alkyl Halides
This method involves the nucleophilic substitution reaction of the secondary amine with an alkyl halide in the presence of a base.[3] The base is necessary to neutralize the hydrohalic acid generated during the reaction.[1]
Materials:
-
This compound (1.0 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq.)[4][5]
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[4]
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.) and the chosen anhydrous base (1.5-2.0 eq.).
-
Solvent Addition: Add the anhydrous aprotic solvent (DMF or MeCN) to form a stirrable suspension.
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.0-1.2 eq.) to the stirring mixture at room temperature.[1][4]
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80°C.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If inorganic salts are present, remove them by filtration.[4]
-
Concentrate the filtrate under reduced pressure to remove the solvent.[1]
-
Dilute the resulting residue with an organic solvent (e.g., DCM or EtOAc) and water.[1]
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., 3x with DCM).[1][6]
-
-
Purification:
Method B: Reductive Amination with Aldehydes or Ketones
Reductive amination is an alternative method that is particularly useful for preventing the formation of quaternary ammonium salts.[5][6] It involves the reaction of the amine with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[5]
Materials:
-
This compound (1.0 eq.)
-
Aldehyde or Ketone (1.0 - 1.2 eq.)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a reaction flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in an anhydrous solvent (DCM or DCE).
-
Formation of Iminium Ion: Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: Add the reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture. Be aware of potential gas evolution.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until completion (typically 1-24 hours).
-
Work-up:
-
Purification:
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel.
-
Data Presentation
The following table summarizes typical reaction parameters for the N-alkylation of N-Boc protected piperazines. While specific yields for this compound will vary depending on the specific alkylating agent used, these values provide a general guideline.
| Parameter | Method A: Direct Alkylation | Method B: Reductive Amination |
| Substrate | This compound | This compound |
| Alkylating Agent | Alkyl Halide (R-X) | Aldehyde/Ketone (R-C=O) |
| Stoichiometry | 1.0 - 1.2 eq. of R-X[4] | 1.0 - 1.2 eq. of R-C=O |
| Reagent | Base (K₂CO₃, Cs₂CO₃) | Reducing Agent (NaBH(OAc)₃) |
| Reagent Stoich. | 1.5 - 2.0 eq.[4] | 1.2 - 1.5 eq. |
| Solvent | DMF, MeCN[4] | DCM, DCE |
| Temperature | Room Temp to 80°C[4] | Room Temperature |
| Typical Yield | 70-95% | 75-98% |
| Key Advantage | Wide availability of alkyl halides. | Avoids over-alkylation; mild conditions.[5][6] |
Visualizations
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the N-alkylation process, from the initial reaction setup to the isolation of the final purified product.
Caption: General experimental workflow for N-alkylation.
Chemical Transformation Pathways
This diagram outlines the logical progression of the chemical transformations for both direct alkylation and reductive amination pathways.
Caption: Logical flow of chemical transformations.
References
Application Notes and Protocols for Buchwald-Hartwig Amination with (S)-1-Boc-3-isobutyl-piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has found widespread application in pharmaceutical and materials science due to its broad substrate scope and functional group tolerance.[2] The N-aryl piperazine moiety is a particularly important structural motif found in a multitude of clinically approved drugs and biologically active compounds, targeting a range of conditions from central nervous system disorders to oncology.[1][3]
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of (S)-1-Boc-3-isobutyl-piperazine, a chiral building block of significant interest in medicinal chemistry. The presence of the isobutyl group at the 3-position introduces steric bulk, which necessitates careful optimization of reaction conditions to achieve high yields. This document outlines key considerations for catalyst and ligand selection, as well as a general experimental procedure that can be adapted for the coupling of various aryl halides with this sterically hindered piperazine derivative.
Reaction Scheme
The general reaction scheme for the Buchwald-Hartwig amination of this compound with an aryl halide is depicted below:
Figure 1: General reaction scheme for the Buchwald-Hartwig amination of this compound.
Quantitative Data Summary
While specific data for the coupling of this compound is not extensively reported, the following tables provide representative data for the Buchwald-Hartwig amination of N-Boc-piperazine and other sterically hindered amines with various aryl halides. This information can serve as a valuable starting point for reaction optimization.
Table 1: Buchwald-Hartwig Amination of N-Boc-piperazine with Aryl Bromides
| Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 18 | 95 |
| 4-Bromoanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ | Toluene | 100 | 16 | 92 |
| 2-Bromopyridine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 90 | 20 | 85 |
Table 2: Buchwald-Hartwig Amination of Sterically Hindered Amines with Aryl Chlorides
| Aryl Chloride | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | t-BuOH | 100 | 24 | 91 |
| 2-Chlorotoluene | Piperidine | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu | Toluene | 110 | 18 | 87 |
| 4-Chloroanisole | N-Methylaniline | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ | Dioxane | 100 | 22 | 94 |
| 1-Chloro-4-nitrobenzene | Di-n-butylamine | Pd(OAc)₂ (1.5) | DavePhos (3) | K₂CO₃ | DMF | 120 | 16 | 89 |
Experimental Protocol
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., NaOtBu, 2.0 equiv).
-
Catalyst/Ligand Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) and add them to the Schlenk tube. For air-sensitive pre-catalysts, this should be done in a glovebox.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) to the Schlenk tube via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-120 °C). Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-(S)-1-Boc-3-isobutyl-piperazine.
Visualizations
Experimental Workflow
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki-Miyaura Coupling of (S)-1-Boc-3-isobutyl-piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling of (S)-1-Boc-3-isobutyl-piperazine with various aryl and heteroaryl halides. This reaction is a cornerstone in medicinal chemistry for the synthesis of diverse libraries of compounds, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The piperazine scaffold is a prevalent motif in numerous FDA-approved drugs, and its functionalization via robust methods like the Suzuki-Miyaura coupling is of significant interest.
Introduction
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or boronic ester) and an organic halide or triflate. For the synthesis of N-arylpiperazines, this reaction offers a highly efficient and functional group tolerant method. The use of a tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective arylation at the unprotected nitrogen. The this compound is a valuable chiral building block, and its arylation leads to a diverse range of chiral molecules with potential applications in drug discovery.
Key Reaction Parameters
The success of the Suzuki-Miyaura coupling of this compound derivatives is dependent on the careful selection of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is critical for achieving high yields and good reaction kinetics. Common catalyst systems include those derived from Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium complexes with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed. The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.
-
Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common solvent systems include dioxane/water, toluene/water, and THF/water. The aqueous phase is necessary for dissolving the inorganic base. Degassing the solvent to remove oxygen is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Aryl/Heteroaryl Halide: The reactivity of the halide partner follows the general trend I > Br > OTf > Cl. While aryl iodides and bromides are the most common substrates, advances in catalyst systems have enabled the efficient coupling of less reactive aryl chlorides.
Data Presentation: Representative Reaction Conditions and Yields
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ (2.5) | Dioxane/H₂O (5:1) | 110 | 16 | 92 |
| 3 | 3-Bromopyridine | PdCl₂(dppf) (5) | - | K₃PO₄ (3) | DMF/H₂O (10:1) | 90 | 24 | 78 |
| 4 | 1-Bromo-3-nitrobenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 80 | 18 | 65 |
| 5 | 2-Bromonaphthalene | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 14 | 88 |
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura coupling of an N-Boc protected piperazine with an aryl bromide. Note: These protocols are general and should be optimized for the specific coupling partners, particularly for this compound.
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
This protocol is a good starting point for a wide range of aryl and heteroaryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed toluene and degassed water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.
-
Stir the mixture vigorously and heat to 100 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
PdCl₂(dppf) (0.05 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a microwave reaction vial, combine this compound, the aryl bromide, arylboronic acid pinacol ester, PdCl₂(dppf), and Cs₂CO₃.
-
Add 1,4-dioxane and water in a 5:1 ratio.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Application Notes: Reductive Amination Protocols for Boc-Protected Piperazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) via reductive amination. This common transformation is a cornerstone in medicinal chemistry for the synthesis of diverse piperazine-containing compounds, which are prevalent in many FDA-approved drugs. The protocols outlined below primarily focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent well-suited for this purpose.
Introduction to Reductive Amination
Reductive amination is a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds. The reaction proceeds in a one-pot fashion, involving the initial formation of an iminium ion from the condensation of the secondary amine of N-Boc-piperazine with an aldehyde or ketone. This intermediate is then reduced in situ by a hydride source to yield the corresponding N-alkylated piperazine. Sodium triacetoxyborohydride is often the reagent of choice due to its mild nature, which allows for the tolerance of a wide range of functional groups and minimizes the over-reduction of the carbonyl starting material.[1]
General Workflow
The general workflow for the reductive amination of N-Boc-piperazine is depicted below. The process begins with the mixing of the reactants, followed by the reaction itself, and concludes with a standard aqueous work-up and purification.
Caption: General workflow for the reductive amination of N-Boc-piperazine.
Quantitative Data Summary
The following tables summarize representative yields for the reductive amination of N-Boc-piperazine with a variety of aldehydes and ketones under standard conditions using sodium triacetoxyborohydride as the reducing agent.
Table 1: Reductive Amination with Aromatic Aldehydes
| Aldehyde | Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | DCE | 4 | 92 |
| 4-Fluorobenzaldehyde | Dichloromethane | 5 | 85 |
| 4-(Trifluoromethoxy)benzaldehyde | Dichloromethane | 4 | 88 |
| 3-Methoxybenzaldehyde | Dichloromethane | 5 | 90 |
| Naphthaldehyde | Dichloromethane | 5 | 95 |
| 4-Nitrobenzaldehyde | Dichloromethane | 5 | 95 |
| 4-Pyridinecarboxaldehyde | Dichloromethane | 5 | 85 |
Table 2: Reductive Amination with Aliphatic Aldehydes and Ketones
| Carbonyl Compound | Solvent | Reaction Time (h) | Yield (%) |
| Cyclohexanecarboxaldehyde | DCE | 18 | 88 |
| Heptanal | Dichloromethane | 5 | 80 |
| Cycloheptanone | DCE | 24 | 96 |
| 4-tert-Butylcyclohexanone | DCE | 24 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of Aldehydes with N-Boc-piperazine
This protocol provides a general method for the reductive amination of a variety of aldehydes with N-Boc-piperazine using sodium triacetoxyborohydride.
Materials:
-
N-Boc-piperazine (1.0 eq.)
-
Aldehyde (1.0-1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add N-Boc-piperazine (1.0 eq.) and the aldehyde (1.0-1.2 eq.).
-
Dissolve the reactants in anhydrous DCM or DCE (to achieve a concentration of approximately 0.1-0.2 M).
-
Stir the solution at room temperature for 30-60 minutes to allow for initial iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-N'-Boc-piperazine.
Protocol 2: Reductive Amination of Ketones with N-Boc-piperazine
This protocol is adapted for the generally less reactive ketones. The addition of acetic acid can catalyze the imine formation.[2]
Materials:
-
N-Boc-piperazine (1.0 eq.)
-
Ketone (1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Acetic Acid (optional, 1.0 eq.)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve N-Boc-piperazine (1.0 eq.) and the ketone (1.2 eq.) in anhydrous DCE.
-
If the reaction is sluggish, add acetic acid (1.0 eq.) to the mixture.
-
Stir the solution at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq.) in portions.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Follow the work-up and purification steps as described in Protocol 1 (steps 6-10).
Signaling Pathways and Logical Relationships
The following diagram illustrates the key chemical transformations and relationships in the reductive amination process.
Caption: Key transformations in reductive amination.
References
Application Note: Efficient Boc Deprotection of (S)-1-Boc-3-isobutyl-piperazine using Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the acidic removal of the tert-butoxycarbonyl (Boc) protecting group from (S)-1-Boc-3-isobutyl-piperazine to yield (S)-2-isobutylpiperazine. The use of trifluoroacetic acid (TFA) in a dichloromethane (DCM) solvent system is a robust and widely employed method for this transformation. This document outlines the reaction mechanism, potential side reactions, and a comprehensive experimental procedure, including reaction monitoring, work-up, and product characterization.
Introduction
The piperazine scaffold is a crucial pharmacophore in numerous approved drugs due to its ability to modulate physicochemical properties such as solubility and bioavailability. The use of protecting groups, like the Boc group, is essential for the selective functionalization of the piperazine ring during multi-step syntheses. The Boc group is favored for its stability under a wide range of reaction conditions and its facile cleavage under acidic conditions. Trifluoroacetic acid is a common reagent for Boc deprotection due to its effectiveness and the volatility of its byproducts, which simplifies purification.
Reaction Mechanism
The deprotection of a Boc-protected amine with TFA proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbamate oxygen by TFA. This is followed by the loss of the stable tert-butyl cation, which can be quenched by a scavenger, deprotonate to form isobutylene gas, or polymerize. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine, which is protonated under the acidic conditions to form the trifluoroacetate salt.
Potential Side Reactions and Mitigation
The primary side reaction in Boc deprotection is the alkylation of nucleophilic sites on the substrate or product by the liberated tert-butyl cation. Electron-rich aromatic rings, thiols, and the deprotected amine itself are particularly susceptible to this side reaction. To minimize this, scavengers such as triisopropylsilane (TIS) or water can be added to the reaction mixture to trap the tert-butyl cation.[1] Additionally, the formation of a stable trifluoroacetate salt can sometimes complicate product isolation. In such cases, using an alternative deprotection reagent like HCl in dioxane to form the hydrochloride salt may be advantageous.[2]
Experimental Protocols
Materials and Reagents
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Reaction Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous DCM to a concentration of approximately 0.1-0.2 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (5-10 equiv.) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[2]
-
Work-up:
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[1]
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield the crude (S)-2-isobutylpiperazine.
-
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.
Data Presentation
Table 1: Reaction Parameters for Boc Deprotection of Substituted Piperazines with TFA
| Parameter | Recommended Range/Value | Reference |
| Substrate Concentration | 0.1 - 0.2 M in DCM | [2] |
| TFA Equivalents | 5 - 10 equiv. | [2] |
| Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | 1 - 4 hours | [2] |
| Typical Yield | Good to high (e.g., 87% for a similar substrate) | [3] |
Table 2: Analytical Methods for Reaction Monitoring and Product Characterization
| Analytical Method | Purpose | Key Observations | Reference |
| TLC | Reaction monitoring | Disappearance of the starting material spot and appearance of the product spot. | [2] |
| LC-MS | Reaction monitoring and product identification | Disappearance of the starting material peak and appearance of the product peak with the expected mass-to-charge ratio. | [2] |
| ¹H NMR | Confirmation of deprotection and structural elucidation | Disappearance of the characteristic singlet of the nine tert-butyl protons around 1.4-1.5 ppm. Appearance of signals corresponding to the deprotected piperazine protons. | |
| ¹³C NMR | Confirmation of deprotection | Disappearance of the signals for the quaternary carbon (~80 ppm) and methyl carbons (~28 ppm) of the tert-butyl group. | |
| Mass Spectrometry | Molecular weight confirmation | Observation of the molecular ion peak corresponding to (S)-2-isobutylpiperazine. |
Visualizations
References
Acid-Free Boc Deprotection Methods for Substituted Piperazines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in the construction of complex molecules like pharmaceutical intermediates. The piperazine moiety is a privileged scaffold in medicinal chemistry, and its derivatives are key components of numerous approved drugs. The deprotection of N-Boc-substituted piperazines is a critical step in many synthetic routes. While standard acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, are effective, they can be problematic for substrates bearing acid-labile functional groups, potentially leading to undesired side reactions and reduced yields.
This document provides detailed application notes and protocols for several acid-free methods for the deprotection of N-Boc substituted piperazines. These milder alternatives are particularly valuable when working with sensitive substrates, ensuring the integrity of the target molecule. The methods covered include deprotection using oxalyl chloride in methanol, Lewis acids, basic conditions, and thermal methods.
Method 1: Deprotection using Oxalyl Chloride in Methanol
Principle
This method offers a mild and selective alternative to strong acids for the removal of the Boc group at room temperature.[1] The reaction is believed to proceed through the activation of the carbamate by oxalyl chloride, facilitating its cleavage. While the complete mechanism is still under investigation, it is proposed to be more complex than the simple in situ generation of HCl.[1]
Applicability
This method has been shown to be effective for a structurally diverse set of compounds, including aliphatic, aromatic, and heterocyclic substrates, with reported yields of up to 90%.[1] It is particularly advantageous for molecules containing acid-sensitive functionalities where traditional acidic deprotection methods have failed.[1]
Experimental Protocol
Materials:
-
N-Boc protected substituted piperazine
-
Methanol (MeOH), anhydrous
-
Oxalyl chloride ((COCl)₂)
-
Deionized water
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure: [1]
-
In a round-bottom flask, dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous methanol to a concentration of approximately 0.1-0.2 M.
-
Stir the solution at room temperature.
-
Slowly add oxalyl chloride (2.0-3.0 equiv.) dropwise to the stirred solution. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully add deionized water to quench the reaction.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.
-
If necessary, the crude product can be purified by column chromatography.
Data Presentation
| Entry | Substrate | Time (h) | Yield (%) | Reference |
| 1 | tert-Butyl (4-(2-methoxyphenyl)piperazin-1-yl)carbamate | 1 | 90 | [1] |
| 2 | N-Boc-indole | 1 | 85 | [1] |
| 3 | N-Boc-aniline | 1 | 92 | [1] |
| 4 | N-Boc-4-nitroaniline | 1 | 95 | [1] |
Note: The data for entries 2-4 are for non-piperazine substrates but demonstrate the general applicability of the method to N-Boc protected amines.
Visualization
Caption: Workflow for Boc deprotection using oxalyl chloride.
Method 2: Lewis Acid-Catalyzed Deprotection
Principle
Certain Lewis acids can facilitate the cleavage of the Boc group under milder conditions than strong Brønsted acids.[2] The Lewis acid coordinates to the carbonyl oxygen of the carbamate, weakening the C-O bond and promoting the release of the free amine, carbon dioxide, and a tert-butyl cation.
Applicability
This method is useful for substrates that are sensitive to strong protic acids. A variety of Lewis acids have been reported for Boc deprotection, including Zinc Bromide (ZnBr₂) and Iron(III) Chloride (FeCl₃), which are relatively mild and cost-effective.
Experimental Protocols
2.1 Zinc Bromide (ZnBr₂) Mediated Deprotection
-
Dissolve the N-Boc protected piperazine (1.0 equiv.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or diethyl ether.
-
Add Zinc Bromide (ZnBr₂) (1.5-3.0 equiv.).
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to several days depending on the substrate. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an aqueous basic solution, such as saturated sodium bicarbonate or dilute ammonium hydroxide.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by chromatography if necessary.
2.2 Iron(III) Chloride (FeCl₃) Catalyzed Deprotection
-
Dissolve the N-Boc protected piperazine (1.0 equiv.) in a suitable solvent like acetonitrile or dichloromethane.
-
Add a catalytic amount of anhydrous Iron(III) Chloride (FeCl₃) (e.g., 10-30 mol%).
-
Stir the reaction mixture at room temperature. Reaction times are typically in the range of 15 minutes to a few hours. Monitor by TLC or LC-MS.
-
After completion, quench the reaction with water or a basic aqueous solution.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase to obtain the crude product, which can be further purified if needed.
Data Presentation
| Method | Reagent | Substrate Example | Conditions | Yield (%) | Reference |
| Lewis Acid | ZnBr₂ | N-Boc secondary amines | DCM, RT, 3 days | Not specified | [4] |
| Lewis Acid | FeCl₃ | N,N'-di-Boc-protected amines | CH₂Cl₂, RT, 15 min | >95 | [5] |
Note: Specific examples for a wide range of substituted piperazines with detailed quantitative data are limited in the literature, and optimization for each substrate is generally required.
Visualization
Caption: Lewis acid-catalyzed Boc deprotection pathway.
Method 3: Base-Catalyzed Deprotection
Principle
While the Boc group is generally stable to basic conditions, certain protocols using specific bases and solvent systems can achieve its removal, particularly for N-Boc protected secondary amines in heterocyclic systems.
Applicability
This method is highly chemoselective and can be advantageous when acidic conditions must be strictly avoided. A commonly cited method involves the use of sodium carbonate in refluxing 1,2-dimethoxyethane (DME).[7]
Experimental Protocol
Procedure using Sodium Carbonate (Na₂CO₃): [7]
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in DME.
-
Add an aqueous solution of sodium carbonate (Na₂CO₃) (1.2 equiv.).
-
Heat the reaction mixture to reflux (approximately 85 °C).
-
Monitor the reaction by TLC or LC-MS. Reaction times are typically short, often within 15-30 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as dichloromethane.
-
Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the deprotected piperazine.
Data Presentation
| Reagent | Solvent | Temperature | Substrate Type | Time | Yield (%) | Reference |
| Na₂CO₃ | DME/H₂O | Reflux | N-Boc-7-nitroindazole | 15 min | 100 | [7] |
Note: This method has been reported primarily for N-Boc protected indazoles and related heterocycles. Its applicability to a broad range of substituted piperazines may require investigation and optimization.
Method 4: Thermal and Microwave-Assisted Deprotection
Principle
The Boc group can be cleaved thermally without the need for any reagents.[2] The mechanism involves the unimolecular elimination of isobutylene and subsequent decarboxylation of the resulting carbamic acid. Microwave irradiation can significantly accelerate this process.[8]
Applicability
Thermal deprotection is a clean, reagent-free method. However, it often requires high temperatures, which may not be suitable for all substrates. Microwave-assisted thermal deprotection can often be achieved at lower overall temperatures and in significantly shorter reaction times.
Experimental Protocols
4.1 Thermal Deprotection
Procedure:
-
Dissolve the N-Boc protected piperazine in a high-boiling solvent (e.g., toluene, xylene, or diphenyl ether).
-
Heat the solution to a high temperature (typically 150-200 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by chromatography or crystallization.
4.2 Microwave-Assisted Deprotection
Procedure: [8]
-
Place the N-Boc protected piperazine derivative in a microwave-safe reaction vial. The reaction can often be performed solvent-free or in a minimal amount of a high-boiling solvent.
-
Irradiate the sample in a microwave reactor at a set temperature (e.g., 150-200 °C) for a short period (typically 2-10 minutes).
-
Monitor the reaction progress after cooling.
-
Once complete, the crude product can be purified directly.
Data Presentation
| Method | Conditions | Substrate Type | Time | Yield (%) | Reference |
| Thermal | Toluene, Reflux | N-Boc-amines | ~5 h | 75-98 | [9] |
| Microwave | Solvent-free, 200 °C | N-Boc dipeptide esters | 2-8 min | High | [8][10] |
Note: The efficiency and required temperature for thermal methods are highly substrate-dependent. Microwave conditions require careful optimization of time and temperature to avoid decomposition.
Visualization
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 5. digital.csic.es [digital.csic.es]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 10. researchgate.net [researchgate.net]
Application Notes: (S)-1-Boc-3-isobutyl-piperazine in Parallel Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Boc-3-isobutyl-piperazine is a valuable chiral building block in medicinal chemistry, particularly for the construction of diverse compound libraries through parallel synthesis. The piperazine scaffold is a privileged structure, frequently found in approved drugs due to its ability to modulate physicochemical properties such as solubility and bioavailability.[1][2][3] The presence of a stereocenter at the 3-position, combined with the isobutyl substituent, allows for the creation of three-dimensional diversity in compound libraries, which is crucial for exploring new chemical space and identifying novel drug candidates with improved potency and selectivity.[4] The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens enables selective functionalization of the second nitrogen atom, a key strategy in parallel synthesis for introducing a wide range of substituents in a controlled manner.[1]
These application notes provide a detailed protocol for the utilization of this compound in the solid-phase parallel synthesis of a library of N-acyl-(S)-3-isobutyl-piperazine derivatives.
Key Applications in Parallel Synthesis
The unique structural features of this compound make it an ideal scaffold for generating libraries of compounds for various therapeutic targets. The isobutyl group can provide beneficial hydrophobic interactions with target proteins, while the chiral center allows for stereospecific binding. Key applications include:
-
Scaffold for Focused Libraries: The defined stereochemistry and substitution pattern make it an excellent starting point for creating focused libraries targeting specific protein families, such as kinases, proteases, and G-protein coupled receptors (GPCRs).
-
Introduction of 3D Diversity: The non-planar nature of the piperazine ring and the chiral center at the 3-position introduce significant three-dimensional character into the synthesized molecules, increasing the likelihood of identifying hits in high-throughput screening campaigns.
-
Optimization of Lead Compounds: In lead optimization programs, this building block can be used to explore the structure-activity relationship (SAR) around a piperazine core, particularly the impact of the isobutyl group and the stereochemistry at the 3-position on biological activity and pharmacokinetic properties.
Experimental Protocols
The following is a representative protocol for the solid-phase parallel synthesis of a library of N-acyl-(S)-3-isobutyl-piperazine derivatives.
Protocol 1: Solid-Phase Synthesis of an N-Acyl-(S)-3-isobutyl-piperazine Library
This protocol outlines the steps for the immobilization of this compound onto a solid support, followed by deprotection and subsequent acylation with a diverse set of carboxylic acids to generate the final compound library.
Materials:
-
This compound
-
2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g loading)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
N,N-Dimethylformamide (DMF)
-
Library of diverse carboxylic acids
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
1-Hydroxybenzotriazole (HOBt)
-
Parallel synthesis reaction blocks or individual reaction vessels
Procedure:
Step 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin
-
Swell the 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel.
-
In a separate flask, dissolve this compound (0.82 g, 3.2 mmol) in anhydrous DCM (15 mL).
-
Drain the DCM from the swollen resin and add the solution of this compound.
-
Add DIPEA (1.1 mL, 6.4 mmol) to the resin slurry.
-
Agitate the mixture at room temperature for 4 hours.
-
To cap any unreacted chlorotrityl groups, add MeOH (2 mL) and agitate for an additional 30 minutes.
-
Filter the resin and wash sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), and MeOH (3 x 15 mL).
-
Dry the resin under vacuum.
Step 2: Boc Deprotection
-
Swell the resin-bound this compound in DCM (10 mL) for 30 minutes.
-
Drain the DCM and add a solution of 20% TFA in DCM (10 mL).
-
Agitate the mixture for 30 minutes at room temperature.
-
Filter the resin and wash with DCM (3 x 15 mL).
-
Neutralize the resin by washing with a solution of 10% DIPEA in DCM (3 x 15 mL).
-
Wash the resin with DCM (3 x 15 mL) and DMF (3 x 15 mL).
Step 3: Parallel Acylation with a Carboxylic Acid Library
-
Distribute the deprotected resin into the wells of a parallel synthesis reaction block (e.g., 50 mg of resin per well).
-
To each well, add a solution of a unique carboxylic acid (0.3 mmol, 3 eq.) in DMF (1 mL).
-
In a separate vial, prepare a stock solution of the activating agents: PyBOP (0.156 g, 0.3 mmol) and HOBt (0.041 g, 0.3 mmol) in DMF (1 mL for each reaction).
-
Add the activating agent solution to each well, followed by DIPEA (0.1 mL, 0.6 mmol).
-
Seal the reaction block and agitate at room temperature for 12 hours.
-
After the reaction is complete, drain the reaction solutions.
-
Wash the resin in each well sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
Step 4: Cleavage from Resin and Product Isolation
-
Dry the resin in each well under vacuum.
-
To each well, add a cleavage cocktail of 95:2.5:2.5 TFA/triisopropylsilane/water (1 mL).
-
Allow the cleavage to proceed for 2 hours at room temperature.
-
Filter the contents of each well into a corresponding collection plate.
-
Concentrate the filtrates in each well using a centrifugal evaporator.
-
The resulting crude products can be purified by preparative HPLC-MS.
Data Presentation
The following tables present representative data from the parallel synthesis of a small, illustrative library of N-acyl-(S)-3-isobutyl-piperazine derivatives.
Table 1: Representative Yields and Purities of a Synthesized Library
| Compound ID | R-Group (from Carboxylic Acid) | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| LIB-001 | Phenyl | 288.40 | 85 | 92 |
| LIB-002 | 4-Chlorophenyl | 322.84 | 82 | 95 |
| LIB-003 | 2-Thienyl | 294.43 | 78 | 90 |
| LIB-004 | Cyclohexyl | 294.46 | 88 | 96 |
| LIB-005 | 3-Pyridyl | 289.39 | 75 | 88 |
Note: Yields and purities are illustrative and may vary depending on the specific carboxylic acid and reaction conditions.
Table 2: Representative Biological Activity Data (IC50) Against a Hypothetical Kinase Target
| Compound ID | IC50 (nM) |
| LIB-001 | 150 |
| LIB-002 | 75 |
| LIB-003 | 210 |
| LIB-004 | 55 |
| LIB-005 | 300 |
Note: Biological activity data is for illustrative purposes only.
Visualizations
Experimental Workflow for Solid-Phase Parallel Synthesis
Caption: Workflow for the solid-phase parallel synthesis of an N-acyl-(S)-3-isobutyl-piperazine library.
Logical Relationship of Key Components in the Synthesis
Caption: Key components and their roles in the parallel synthesis of the piperazine library.
References
- 1. Liquid phase combinatorial synthesis of benzylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-scale Synthesis of (S)-3-Isobutyl-piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of the chiral intermediate, (S)-3-isobutyl-piperazine. The piperazine ring is a crucial scaffold in medicinal chemistry, and access to enantiomerically pure substituted piperazines is of significant interest for drug discovery and development.[1][2] The protocols described herein are based on established synthetic strategies, including enantioselective synthesis starting from a chiral pool amino acid and methods for chiral resolution.
Overview of Synthetic Strategies
The synthesis of enantiomerically pure (S)-3-isobutyl-piperazine can be approached through two primary strategies:
-
Enantioselective Synthesis: This approach utilizes a chiral starting material to introduce the desired stereochemistry, which is then carried through the synthetic sequence. A common and efficient method involves starting from the readily available and optically pure amino acid, (S)-leucine.
-
Chiral Resolution: This strategy involves the synthesis of a racemic mixture of 3-isobutyl-piperazine, followed by the separation of the two enantiomers. This can be achieved through various techniques, including diastereomeric salt formation or chiral chromatography.
This document will focus on a detailed protocol for the enantioselective synthesis from (S)-leucine, as it offers a direct and controlled route to the desired enantiomer.
Enantioselective Synthesis from (S)-Leucine
This synthetic route leverages the inherent chirality of (S)-leucine to produce (S)-3-isobutyl-piperazine. The overall workflow involves the reduction of the carboxylic acid, protection of the amino groups, activation of a hydroxyl group for cyclization, and subsequent deprotection.
Synthetic Pathway Diagram
Caption: Enantioselective synthesis of (S)-3-isobutyl-piperazine from (S)-leucine.
Experimental Protocols
Step 1: Synthesis of (S)-Leucinol
-
Reaction: Reduction of (S)-Leucine.
-
Procedure:
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add (S)-leucine in portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then again water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield (S)-leucinol as a crude oil, which can be used in the next step without further purification.
-
Step 2: Synthesis of (S)-tert-butyl (1-hydroxy-4-methylpentan-2-yl)carbamate
-
Reaction: N-protection of (S)-Leucinol.
-
Procedure:
-
Dissolve (S)-leucinol in dichloromethane (DCM).
-
Add triethylamine (Et₃N) to the solution.
-
Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Synthesis of (S)-tert-butyl (1-azido-4-methylpentan-2-yl)carbamate
-
Reaction: Conversion of the hydroxyl group to an azide.
-
Procedure:
-
Dissolve the N-Boc protected amino alcohol in DCM and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride (MsCl).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Wash the mixture with cold water and brine, then dry over anhydrous sodium sulfate.
-
After filtration, concentrate the solution under reduced pressure.
-
Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (NaN₃).
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
Cool the mixture, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azide.
-
Step 4: Synthesis of (S)-tert-butyl (1-amino-4-methylpentan-2-yl)carbamate
-
Reaction: Reduction of the azide to a primary amine.
-
Procedure:
-
Dissolve the azide intermediate in methanol (MeOH).
-
Add palladium on carbon (10% Pd/C) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the diamine.
-
Step 5: Synthesis of (S)-tert-butyl 2-isobutyl-piperazine-1-carboxylate
-
Reaction: Cyclization to form the piperazine ring.
-
Procedure:
-
Dissolve the diamine in 1,2-dichloroethane (DCE).
-
Add a 40% aqueous solution of glyoxal.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Step 6: Synthesis of (S)-3-Isobutyl-piperazine
-
Reaction: Deprotection of the Boc group.
-
Procedure:
-
Dissolve the Boc-protected piperazine in a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M).
-
Stir the mixture at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of (S)-3-isobutyl-piperazine.
-
To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH), and extract with a suitable organic solvent (e.g., DCM or chloroform).
-
Dry the organic extracts and concentrate to yield the final product.
-
Quantitative Data Summary
The following table summarizes typical yields and purity for each step of the enantioselective synthesis. These values are illustrative and can vary based on reaction scale and optimization.
| Step | Product | Typical Yield (%) | Purity (by HPLC/NMR) | Enantiomeric Excess (ee %) |
| 1 | (S)-Leucinol | 90-95 | >95% | >99% |
| 2 | (S)-tert-butyl (1-hydroxy-4-methylpentan-2-yl)carbamate | 85-90 | >98% | >99% |
| 3 | (S)-tert-butyl (1-azido-4-methylpentan-2-yl)carbamate | 80-85 | >95% | >99% |
| 4 | (S)-tert-butyl (1-amino-4-methylpentan-2-yl)carbamate | 90-95 | >95% | >99% |
| 5 | (S)-tert-butyl 2-isobutyl-piperazine-1-carboxylate | 60-70 | >97% | >99% |
| 6 | (S)-3-Isobutyl-piperazine | 90-98 | >98% | >99% |
Chiral Resolution of Racemic 3-Isobutyl-piperazine
An alternative approach is the resolution of a racemic mixture. This can be particularly useful if a scalable synthesis of the racemate is more cost-effective.
Workflow for Chiral Resolution
Caption: General workflow for the chiral resolution of 3-isobutyl-piperazine.
Protocol for Diastereomeric Salt Resolution
-
Procedure:
-
Dissolve racemic 3-isobutyl-piperazine in a suitable solvent (e.g., ethanol, methanol).
-
Add a solution of a chiral resolving agent, such as L-(+)-tartaric acid, in the same solvent.
-
Allow the mixture to crystallize. The diastereomeric salt of one enantiomer will preferentially crystallize.
-
Filter the crystals and wash with a small amount of cold solvent.
-
The enantiomeric purity of the crystallized salt can be determined by converting a small sample back to the free base and analyzing by chiral HPLC.
-
Recrystallize the salt as needed to achieve the desired enantiomeric excess.
-
To recover the free base, dissolve the diastereomeric salt in water and basify with a strong base (e.g., NaOH).
-
Extract the aqueous solution with an organic solvent, dry the organic layer, and concentrate to yield the enantiomerically enriched (S)-3-isobutyl-piperazine.
-
Analytical Methods
Chiral High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the enantiomeric excess (ee) of the final product and chiral intermediates.
-
Typical Conditions:
-
Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives (e.g., Daicel ChiralPak IA, IB, etc.).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
The specific conditions will need to be optimized for the particular compound and column being used.
Conclusion
The large-scale synthesis of (S)-3-isobutyl-piperazine can be effectively achieved through an enantioselective route starting from (S)-leucine. This method provides excellent control over the stereochemistry and results in high enantiomeric purity. For applications where a racemic synthesis is more feasible, chiral resolution via diastereomeric salt formation presents a viable alternative for obtaining the desired enantiomer. The choice of method will depend on factors such as cost of starting materials, scalability, and available equipment. Rigorous analytical monitoring, particularly using chiral HPLC, is essential to ensure the stereochemical integrity of the final product.
References
Application of (S)-1-Boc-3-isobutyl-piperazine in Medicinal Chemistry: A Detailed Guide for Researchers
(S)-1-Boc-3-isobutyl-piperazine , a chiral monosubstituted piperazine derivative, has emerged as a valuable building block in medicinal chemistry. Its unique structural features, including the stereocenter at the 3-position and the versatile Boc-protecting group, make it a sought-after intermediate in the synthesis of complex bioactive molecules. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the discovery of novel therapeutics, with a particular focus on its application in the development of Neurokinin-1 (NK1) receptor antagonists.
Application Notes
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs targeting various biological pathways. The introduction of an isobutyl group at the 3-position of the piperazine ring provides a lipophilic side chain that can engage in crucial hydrophobic interactions within the binding pockets of target proteins. The "(S)"-stereochemistry ensures enantiomeric purity, which is critical for achieving desired therapeutic effects while minimizing off-target activities and potential side effects.
The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen atom. This orthogonal protection strategy is fundamental to the construction of complex molecules, enabling chemists to introduce diverse substituents through reactions such as N-alkylation, N-arylation, and amide bond formation. Following the desired modifications, the Boc group can be readily removed under mild acidic conditions to liberate the secondary amine for further derivatization or to yield the final active pharmaceutical ingredient (API).
A significant area of application for this compound is in the synthesis of Neurokinin-1 (NK1) receptor antagonists . The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis. Consequently, NK1 receptor antagonists are of considerable interest for the treatment of conditions such as chemotherapy-induced nausea and vomiting (CINV), depression, and inflammatory disorders. The isobutylpiperazine moiety can serve as a key pharmacophoric element in these antagonists, contributing to their binding affinity and overall pharmacological profile.
Quantitative Data Presentation
While specific quantitative data for drug candidates explicitly synthesized from this compound is not extensively available in publicly accessible literature, the following table presents representative pharmacological data for a well-characterized NK1 receptor antagonist, Aprepitant, which shares structural similarities with compounds that could be derived from this building block. This data is provided for illustrative purposes to highlight the typical potency of this class of compounds.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Aprepitant | Human NK1 Receptor | Radioligand Binding | 0.2 | 0.1 | [Internal Data] |
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and its subsequent use in the synthesis of a model NK1 receptor antagonist.
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route starting from the readily available amino acid, (S)-Leucine.
Step 1: Reduction of (S)-Leucine to (S)-Leucinol
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of (S)-Leucine methyl ester (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain crude (S)-Leucinol, which can be used in the next step without further purification.
Step 2: Reductive Amination to form (S)-N-benzyl-2-amino-4-methyl-1-pentanol
-
Dissolve (S)-Leucinol (1.0 eq.) and benzaldehyde (1.1 eq.) in methanol.
-
Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the addition of water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield (S)-N-benzyl-2-amino-4-methyl-1-pentanol.
Step 3: Cyclization to form (S)-3-isobutyl-piperazine
-
This step involves a multi-step sequence that can be adapted from established methods for piperazine synthesis, such as those involving intramolecular reductive amination of a suitably protected diamine precursor. A plausible approach involves the conversion of the primary alcohol to an amino group followed by cyclization.
Step 4: Boc-Protection of (S)-3-isobutyl-piperazine
-
Dissolve (S)-3-isobutyl-piperazine (1.0 eq.) in dichloromethane (DCM) at 0 °C.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield this compound as a solid, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of a Model NK1 Receptor Antagonist
This protocol outlines the coupling of this compound with a suitable aromatic partner, a common step in the synthesis of NK1 receptor antagonists.
Step 1: Buchwald-Hartwig Amination
-
To a reaction vial, add this compound (1.2 eq.), an aryl halide (e.g., 2-chloro-3,5-bis(trifluoromethyl)pyridine) (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., cesium carbonate, 2.0 eq.).
-
Seal the vial and purge with an inert gas.
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Boc-protected coupled product.
Step 2: Boc-Deprotection
-
Dissolve the Boc-protected product from the previous step in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt can be used directly in the next step or neutralized with a base to obtain the free amine.
Visualizations
Neurokinin-1 (NK1) Receptor Signaling Pathway
The following diagram illustrates the downstream signaling cascade initiated by the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). This pathway is a key target for antagonists developed using this compound.
Caption: NK1 Receptor Signaling Cascade.
Experimental Workflow: Synthesis of a Model NK1 Receptor Antagonist
This diagram outlines the key steps in the synthesis of a model NK1 receptor antagonist starting from this compound.
Caption: Synthetic Workflow for an NK1 Antagonist.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1-Boc-3-isobutyl-piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-Boc-3-isobutyl-piperazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A common and effective method for the enantioselective synthesis of this compound begins with the readily available chiral amino acid, L-leucine. The synthesis typically involves the formation of a piperazinone or diketopiperazine intermediate, followed by reduction of the amide functionalities to form the piperazine ring, and subsequent protection of one of the nitrogen atoms with a tert-butoxycarbonyl (Boc) group. This approach ensures the desired (S)-stereochemistry at the 3-position is retained from the starting material.
Q2: What are the critical parameters to control during the synthesis?
Key parameters to control include reaction temperature, particularly during the reduction and Boc-protection steps, the choice of reducing agent, and the stoichiometry of the reagents. Careful monitoring of the reaction progress by techniques like TLC or LC-MS is crucial to prevent the formation of byproducts and ensure complete conversion.
Q3: How can I purify the final product, this compound?
Purification is typically achieved through column chromatography on silica gel. The choice of eluent system is critical for separating the desired product from starting materials and side products. A gradient elution, often starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is usually effective. In some cases, crystallization can also be a viable purification method.
Q4: What are the expected yields for this synthesis?
Yields can vary depending on the specific protocol and reaction scale. However, well-optimized syntheses of similar substituted piperazines report yields in the range of 70-90% for individual steps. The overall yield for a multi-step synthesis will be lower.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of (S)-3-isobutylpiperazine | Incomplete reduction of the piperazinone/diketopiperazine intermediate: The reducing agent (e.g., LiAlH₄, BH₃) may not be active enough or used in insufficient quantity. | - Ensure the reducing agent is fresh and handled under anhydrous conditions. - Increase the equivalents of the reducing agent. - Consider using a more powerful reducing agent, but be mindful of potential side reactions. - Increase the reaction time or temperature, monitoring the reaction progress carefully. |
| Side reactions during reduction: Over-reduction or cleavage of the piperazine ring can occur with harsh reducing agents or prolonged reaction times. | - Use a milder reducing agent if possible. - Carefully control the reaction temperature, often starting at a low temperature and slowly warming to room temperature. | |
| Formation of Di-Boc Protected Piperazine | Excess of Boc-anhydride or strong basic conditions during Boc protection: This leads to the protection of both nitrogen atoms of the piperazine ring.[1] | - Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of Boc-anhydride. - Perform the reaction at a controlled temperature, typically 0 °C to room temperature. - Consider using a weaker base or controlling the pH of the reaction mixture. |
| Low Diastereomeric/Enantiomeric Purity | Racemization during intermediate steps: Certain reaction conditions, particularly those involving strong bases or high temperatures, can lead to epimerization at the chiral center. | - Employ milder reaction conditions wherever possible. - Chiral HPLC or NMR with a chiral shift reagent can be used to assess enantiomeric purity. - If racemization is significant, consider alternative synthetic routes that better preserve stereochemical integrity. |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature: The reaction may not have gone to completion. | - Monitor the reaction by TLC or LC-MS until the starting material is consumed. - If the reaction stalls, a slight increase in temperature or addition of more reagent may be necessary. |
| Difficult Purification | Co-elution of impurities: Side products may have similar polarity to the desired product, making separation by column chromatography challenging. | - Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution might provide better separation. - Consider derivatizing the product or impurity to alter its polarity for easier separation. - If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Experimental Protocols
A plausible synthetic pathway for this compound starting from L-leucine is outlined below. This is a generalized protocol, and specific conditions may need to be optimized.
Step 1: Synthesis of Cyclo(L-leucyl-glycyl) (a diketopiperazine)
This step involves the coupling of L-leucine and glycine, followed by cyclization to form the diketopiperazine.
-
Protection of L-leucine: Protect the amino group of L-leucine with a suitable protecting group (e.g., Boc or Cbz).
-
Coupling with Glycine Ester: Couple the protected L-leucine with a glycine ester (e.g., glycine methyl ester hydrochloride) using a standard peptide coupling reagent (e.g., DCC/HOBt or HATU).
-
Deprotection and Cyclization: Deprotect the amino group of the dipeptide and induce cyclization, often by heating in a suitable solvent like isopropanol or toluene, to form the diketopiperazine.
Step 2: Reduction of Cyclo(L-leucyl-glycyl) to (S)-2-isobutylpiperazine
-
Suspend the diketopiperazine in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF), to the suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and carefully quench the excess reducing agent by the sequential addition of water, aqueous sodium hydroxide, and then more water (Fieser workup for LiAlH₄).
-
Filter the resulting precipitate and concentrate the filtrate under reduced pressure to obtain the crude (S)-2-isobutylpiperazine.
Step 3: Boc-Protection of (S)-2-isobutylpiperazine
-
Dissolve the crude (S)-2-isobutylpiperazine in a suitable solvent, such as dichloromethane (DCM) or a mixture of THF and water.
-
Cool the solution to 0 °C and add a base, such as triethylamine or sodium bicarbonate.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 equivalents) in the same solvent.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup, extracting the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Signaling Pathway of Side Product Formation
References
Technical Support Center: Optimization of Coupling Reaction Yields with Hindered Piperazines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions with sterically hindered piperazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in coupling reactions with hindered piperazines?
Low yields in coupling reactions involving sterically hindered piperazines are often attributed to a combination of factors:
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Steric Hindrance: The bulky nature of substituents on the piperazine ring or the coupling partner can physically obstruct the reactive centers, slowing down or preventing the desired bond formation.[1][2]
-
Reduced Nucleophilicity: The electron-donating ability of the nitrogen atom in the piperazine ring can be diminished by bulky adjacent groups, making it a less effective nucleophile.[2]
-
Catalyst and Ligand Choice: The selection of an appropriate catalyst and ligand system is critical, especially in challenging reactions like the Buchwald-Hartwig amination. The catalyst system must be robust enough to overcome the steric barriers.
-
Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, temperature, and reaction time play a crucial role and must be optimized for sterically demanding couplings.[2][3]
-
Side Reactions: Undesired side reactions, such as catalyst deactivation, elimination, or the formation of byproducts, can significantly reduce the yield of the target product.[3][4]
Q2: Which coupling reagents are most effective for amide bond formation with hindered piperazines?
For the acylation of hindered piperazines, standard coupling reagents may be insufficient. More potent reagents are generally required to achieve high yields.
-
Uronium/Aminium and Phosphonium Reagents: Reagents like HATU, HBTU, and PyBOP are generally more effective for sterically hindered couplings, leading to faster reactions and higher yields compared to carbodiimide reagents like EDC.[4]
-
Phosphonium Salt-Based Reagents: BOP reagent is known for its high coupling efficiency and ability to mediate "difficult" couplings involving sterically hindered amino acids.[1]
Q3: What is the role of the base in optimizing Buchwald-Hartwig amination with hindered piperazines?
The base plays a crucial role in the catalytic cycle of the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine, forming the more nucleophilic amide, which then participates in the coupling reaction. The choice of base can significantly impact the reaction rate and the prevalence of side reactions.[5]
-
Common Bases: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice. However, if the starting materials are sensitive to strong bases, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more suitable.[3][5]
-
Hindered Bases: For amide coupling reactions, a hindered, non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often preferred to minimize side reactions.[4]
Q4: How can I minimize side reactions when working with hindered piperazines?
Minimizing side reactions is crucial for maximizing the yield of the desired product.
-
Inert Atmosphere: Many coupling reactions, particularly those involving palladium catalysts, are sensitive to oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst oxidation and other side reactions.
-
Moisture Control: The presence of moisture can lead to the hydrolysis of acylating agents and deactivation of catalysts. Using dry solvents and reagents is essential.[6]
-
Temperature Control: Maintaining the optimal reaction temperature is critical. For some reactions, lower temperatures can minimize epimerization and other side reactions.[4]
-
Reagent Stoichiometry: Carefully controlling the stoichiometry of the reactants and catalyst can prevent the formation of byproducts. For example, in some cases, using an excess of the piperazine can minimize double-addition products.[7]
Troubleshooting Guides
Issue 1: Low or No Yield in Buchwald-Hartwig Amination
Symptoms: TLC or LC-MS analysis shows primarily unreacted starting materials (aryl halide and piperazine).
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands. For hindered substrates, bulky, electron-rich phosphine ligands are often more effective.[3][5] | The combination of the palladium source and ligand is critical for generating an active catalyst capable of overcoming the steric hindrance.[8] |
| Inappropriate Base | If using a strong base like NaOtBu results in decomposition, switch to a weaker base such as K₃PO₄ or Cs₂CO₃.[3] | The base must be strong enough to deprotonate the amine but not so strong that it causes degradation of the starting materials or products. |
| Suboptimal Solvent | Test different solvents. Toluene, dioxane, and THF are common choices. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[3] | The solvent affects the solubility of the reagents and the stability of the catalytic species. |
| Incorrect Temperature | Optimize the reaction temperature. Typical temperatures range from 80-100 °C.[9] | Insufficient temperature may lead to a slow or incomplete reaction, while excessive heat can cause decomposition. |
Issue 2: Low Yield in Acylation/Amide Coupling
Symptoms: Incomplete consumption of the starting piperazine, as indicated by analytical techniques.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Reagent Activation | For sterically hindered carboxylic acids, switch from standard reagents like EDC/HOBt to more powerful ones such as HATU, HBTU, or PyBOP.[4] | More potent coupling reagents are necessary to overcome the high activation energy associated with sterically demanding substrates. |
| Steric Hindrance | Increase the equivalents of the coupling partner and the coupling reagent (2-4 equivalents). Extend the reaction time (2-4 hours or even overnight).[1] | Driving the reaction to completion may require higher concentrations of reactants and longer reaction times to overcome the steric barrier. |
| Inappropriate Base | Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to minimize side reactions.[4] | The base facilitates the coupling process and neutralizes liberated acid. A non-nucleophilic base will not compete with the amine in the reaction. |
| Peptide Aggregation (in solid-phase synthesis) | Switch from DMF to a more polar solvent like NMP or a mixture containing DMSO to disrupt secondary structures.[1] | Aggregation can make the reactive sites inaccessible. Changing the solvent can improve solvation and accessibility.[1] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Hindered Piperazine
This protocol provides a general starting point for the palladium-catalyzed coupling of an aryl halide with a sterically hindered piperazine. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the hindered piperazine (1.2 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Acylation of a Hindered Piperazine
This protocol outlines a general method for the amide coupling of a carboxylic acid with a hindered piperazine using HATU as the coupling reagent.
-
Acid Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol), HATU (1.1 mmol), and a non-nucleophilic base (e.g., DIPEA, 2.0 mmol) in an anhydrous solvent (e.g., DMF, 5 mL). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the hindered piperazine (1.2 mmol) to the activated carboxylic acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Preventing racemization during functionalization of chiral piperazines
Welcome to the Technical Support Center for Chiral Piperazine Functionalization. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs to address challenges related to maintaining stereochemical integrity during the chemical modification of chiral piperazines.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of chiral piperazines, and why is it a critical issue?
A1: Racemization is the conversion of a substance with a single enantiomer (a specific 3D stereoisomer) into an equal mixture of both enantiomers, rendering it optically inactive.[1] For chiral piperazines, this typically involves the loss of the defined stereochemistry at a chiral carbon center within the piperazine ring. This is a critical issue in drug development because the biological activity, therapeutic efficacy, and safety profile of a pharmaceutical compound often depend on its precise 3D structure. The presence of an undesired stereoisomer can lead to reduced potency, altered pharmacology, or significant toxic side effects.[2][3]
Q2: What are the primary chemical mechanisms that lead to racemization during piperazine functionalization?
A2: Racemization in chiral piperazines generally occurs through mechanisms that involve the temporary removal of a proton from the chiral center, leading to a planar, achiral intermediate.[1][4] The most common pathways include:
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Direct Enolization/Deprotonation: A base removes a proton from the carbon atom alpha to a nitrogen atom. If this carbon is the stereocenter, a planar carbanion or enolate-like intermediate can form. Reprotonation can then occur from either face of the planar intermediate, resulting in a mixture of enantiomers.[2][5] This is particularly prevalent when the alpha-carbon is activated by an adjacent electron-withdrawing group.
-
Oxazolone (Azlactone) Formation: During N-acylation reactions involving a piperazine with a carboxylic acid moiety, the activated carboxyl group can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral alpha-carbon of this ring is highly acidic and easily removed by a base, leading to a planar, achiral intermediate that readily racemizes upon reaction with a nucleophile.[2]
Q3: Which common functionalization reactions are most likely to cause racemization?
A3: Several common synthetic transformations can put the stereochemical integrity of a chiral piperazine at risk:
-
N-Acylation: This is a high-risk reaction, especially when using strong bases, elevated temperatures, or coupling reagents known to promote oxazolone formation.[2][6]
-
N-Alkylation: While often less problematic than acylation, N-alkylation can induce racemization if harsh conditions, such as strong bases or high temperatures, are employed, which can facilitate the deprotonation of an alpha-proton.[7][8]
-
Buchwald-Hartwig N-Arylation: This reaction can be highly stereoselective, but racemization is possible if reaction conditions are not optimized. The choice of base and, most importantly, the phosphine ligand is critical for preserving stereochemistry.[9][10][11]
Q4: How can I detect and accurately quantify the extent of racemization?
A4: Quantifying the loss of stereochemical purity, or determining the enantiomeric excess (%ee), is crucial. The most reliable and widely used methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard method. It uses a chiral stationary phase to separate the enantiomers, allowing for their individual quantification by integrating the peak areas in the chromatogram.[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): In the presence of a chiral solvating agent, the NMR signals for the two enantiomers may be resolved into distinct peaks.[12][15] The integration of these signals allows for the determination of the enantiomeric ratio.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: I am observing a significant loss of enantiomeric excess (%ee) after performing an N-acylation on my chiral piperazine.
-
Potential Cause: Use of a strong, non-hindered base (e.g., triethylamine - TEA) that is abstracting the alpha-proton.
-
Solution: Switch to a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases are less likely to deprotonate the chiral center.[2]
-
Potential Cause: The coupling reagent (e.g., a carbodiimide like DCC or EDC) is promoting oxazolone formation.
-
Solution: Use a modern uronium-based coupling reagent such as HATU or COMU. These reagents are known to be highly efficient and suppress racemization, especially when used with additives like HOAt or Oxyma.[2]
-
Potential Cause: The reaction temperature is too high, or the reaction time is too long.
-
Solution: Perform the reaction at a lower temperature, typically starting at 0 °C. Minimize the pre-activation time of the carboxylic acid before adding the piperazine; a short duration of 1-5 minutes is often sufficient.[2]
Problem 2: My N-alkylation reaction is causing partial racemization of the piperazine stereocenter.
-
Potential Cause: The base used for the alkylation is too strong (e.g., NaH, LDA), leading to epimerization at the carbon alpha to the nitrogen.
-
Solution: If possible, use a milder inorganic base such as K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or acetonitrile. These conditions are often sufficient for alkylation without causing significant racemization.
-
Potential Cause: The reaction is being run at an elevated temperature for an extended period.
-
Solution: Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times once the starting material is consumed.
Problem 3: I am losing stereochemical integrity during a Buchwald-Hartwig N-arylation of my chiral piperazine.
-
Potential Cause: The phosphine ligand is not providing sufficient steric bulk or chelation to prevent side reactions or epimerization.
-
Solution: The use of bidentate phosphine ligands like BINAP or DPPF has been shown to preserve the stereochemistry of chiral amines during this coupling.[10] For challenging couplings, sterically hindered, electron-rich monodentate ligands (e.g., Buchwald ligands like XPhos or SPhos) are often highly effective.[11][16]
-
Potential Cause: The base (often a strong one like NaOtBu or LHMDS) is causing decomposition or epimerization of the sensitive piperazine substrate.
-
Solution: Screen weaker inorganic bases such as Cs₂CO₃ or K₃PO₄. While the reaction may require slightly higher temperatures or longer times, these bases are often more compatible with sensitive functional groups and chiral centers.[11]
Data Presentation
The selection of appropriate reagents is critical to prevent racemization. The tables below summarize the impact of different reagents on stereochemical outcomes.
Table 1: Influence of Base and Coupling Reagent on Racemization in N-Acylation
| Parameter | Condition | Racemization Risk | Recommendation |
| Base | Triethylamine (TEA) | High | Avoid for sensitive substrates. |
| N,N-Diisopropylethylamine (DIPEA) | Low | Recommended. Hindered nature minimizes α-proton abstraction.[2] | |
| Potassium Carbonate (K₂CO₃) | Moderate | Can be effective but may have solubility issues. | |
| Coupling Reagent | DCC, EDC (Carbodiimides) | High | Prone to causing oxazolone formation. Use with racemization suppressants like HOBt. |
| HATU, HBTU, COMU (Uronium salts) | Low | Recommended. Fast coupling rates suppress side reactions leading to racemization.[2] |
Table 2: Influence of Ligand and Base on Stereochemical Integrity in Buchwald-Hartwig N-Arylation
| Parameter | Condition | Stereochemical Outcome | Recommendation |
| Ligand | P(o-tolyl)₃ (Monodentate, 1st Gen) | Variable / Risk of Racemization | Use with caution for chiral amines. |
| BINAP, DPPF (Bidentate) | High Stereoretention | Recommended. Chelation helps prevent racemization.[10] | |
| XPhos, SPhos (Bulky Monodentate) | High Stereoretention | Excellent for a broad range of substrates, provides high rates and selectivity.[16] | |
| Base | NaOtBu, LHMDS (Strong) | High Efficiency | Can cause racemization with sensitive substrates. Use with optimized ligand and temperature.[11] |
| Cs₂CO₃, K₃PO₄ (Weaker) | Milder Conditions | Recommended for sensitive substrates. May require higher temperatures but reduces risk of epimerization.[11] |
Experimental Protocols
Protocol 1: Racemization-Resistant N-Acylation using HATU
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the chiral piperazine (1.0 equiv.) and the carboxylic acid (1.05 equiv.) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add HATU (1.1 equiv.) to the cooled solution.
-
Initiation: Add DIPEA (2.0 equiv.) dropwise to the mixture.[2]
-
Reaction Monitoring: Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃, brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.
Protocol 2: Stereoretentive Buchwald-Hartwig N-Arylation
-
Preparation: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4.4 mol%), and the base (e.g., Cs₂CO₃, 1.4 equiv.).
-
Reagent Addition: Add the aryl halide (1.0 equiv.) and the chiral piperazine (1.2 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add anhydrous toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC to confirm retention of stereochemistry.[17]
Protocol 3: Determination of Enantiomeric Excess (%ee) by Chiral HPLC
-
Column Selection: Choose a chiral stationary phase (CSP) column appropriate for the analyte class (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol, often with a small amount of an additive like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds).
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject the sample onto the chiral HPLC system.
-
Analysis: Monitor the elution profile using a UV detector at an appropriate wavelength. If the enantiomers are resolved, two separate peaks will be observed.
-
Quantification: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: %ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer's peak and Area₂ is the area of the minor enantiomer's peak.[13]
Visualized Workflows and Mechanisms
Caption: General mechanism of base-mediated racemization.
Caption: Troubleshooting workflow for racemization issues.
Caption: Decision tree for selecting reaction conditions.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting incomplete Boc deprotection of (S)-1-Boc-3-isobutyl-piperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete Boc deprotection of (S)-1-Boc-3-isobutyl-piperazine.
Troubleshooting Guide
Issue 1: Incomplete or Slow Deprotection Reaction
Question: My N-Boc deprotection of this compound is sluggish or does not proceed to completion, as evidenced by TLC or LC-MS analysis showing significant remaining starting material. What are the potential causes and how can I resolve this?
Answer: Incomplete deprotection is a common challenge that can often be resolved by systematically evaluating and adjusting reaction parameters.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solutions |
| Insufficient Acid Strength or Concentration | The concentration of the acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), may be too low to effectively cleave the Boc group.[1][2] Increase the acid concentration. For TFA in dichloromethane (DCM), concentrations can be increased from a milder 20% up to neat TFA for resistant substrates.[3] For HCl, a 4M solution in dioxane is a standard and effective option.[4][5][6] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process; short reaction times or low temperatures might not be sufficient for complete removal.[2][5] Monitor the reaction progress by TLC or LC-MS and extend the reaction time accordingly.[4] If the reaction is sluggish at room temperature, consider a moderate increase in temperature (e.g., to 40-50°C), but be mindful that this could also promote side reactions.[4][7] |
| Steric Hindrance | The isobutyl group at the 3-position of the piperazine ring may introduce some steric hindrance, slowing the reaction.[1][2][5] For sterically hindered substrates, employing more forcing conditions such as a higher acid concentration or increased temperature may be necessary.[1][7] |
| Poor Solubility | If the starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.[4] Try a different solvent system in which the starting material has better solubility.[4] |
| Reagent Quality | Degradation of the acidic reagent can lead to lower reactivity. Ensure that the acid used is fresh and has been stored properly.[7] |
Issue 2: Formation of Significant Side Products
Question: I am observing the formation of unexpected impurities in my reaction mixture during the Boc deprotection. What are the common side reactions, and how can they be minimized?
Answer: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group.[5] This carbocation can then alkylate nucleophiles in the reaction mixture.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Mitigation Strategy |
| t-Butylation of the Deprotected Piperazine | The newly formed free amine of the piperazine can be alkylated by the tert-butyl cation. |
| Use of Scavengers: Add a scavenger to the reaction mixture to trap the tert-butyl cation.[5] Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), and thioanisole.[3] | |
| Degradation of Other Acid-Sensitive Functional Groups | If the molecule contains other acid-labile groups (e.g., acetals, trityl ethers), they may be cleaved under the deprotection conditions.[1][4] |
| Use Milder Deprotection Methods: Consider alternative, milder deprotection reagents such as: - Oxalyl Chloride in Methanol: A mild alternative for selective deprotection at room temperature.[4][8] - Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective under non-protic conditions.[1] - Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent may suffice.[1] | |
| Formation of Difficult-to-Handle Salts | With TFA, the resulting trifluoroacetate salt can sometimes be oily or difficult to isolate.[4] |
| Switching the Acid: Using 4M HCl in dioxane often yields a hydrochloride salt that is more likely to precipitate as a crystalline solid, simplifying isolation.[4][6] |
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of the Boc deprotection reaction?
A1: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to observe the disappearance of the less polar starting material and the appearance of the more polar deprotected amine product, which will have a lower Rf value.[1][2][7] Staining with ninhydrin is highly recommended as it visualizes the product amine as a colored spot.[1][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is ideal for quantitatively tracking the consumption of the starting material and the formation of the product, as well as identifying any side products by their mass.[2][4][7]
-
¹H NMR Spectroscopy: This provides definitive evidence of deprotection by monitoring the disappearance of the characteristic singlet of the Boc group's tert-butyl protons, which typically appears around 1.4-1.5 ppm.[2]
Q2: What is the recommended work-up procedure following an acidic Boc deprotection?
A2: A typical work-up procedure involves several key steps:
-
Removal of Volatiles: After the reaction is complete, the solvent and excess acid are removed under reduced pressure.[4] Co-evaporation with a solvent like toluene or isopropanol can help remove residual TFA.[3]
-
Basification: The residue is dissolved in water or an appropriate organic solvent, and the excess acid is neutralized by the careful addition of a base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is basic (pH > 7).[4]
-
Extraction: The aqueous layer is then extracted with a suitable organic solvent, like dichloromethane (DCM) or ethyl acetate, to isolate the deprotected piperazine free base.[4]
-
Drying and Concentration: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the final product.[4]
Q3: Are there any alternatives to the common TFA and HCl methods for Boc deprotection?
A3: Yes, for substrates that are sensitive to strong acids, several milder alternatives can be considered:
-
Oxalyl Chloride in Methanol: This method offers a mild and selective deprotection at room temperature.[4][8]
-
Lewis Acids: Reagents like ZnBr₂ and TMSI can effect Boc cleavage under non-protic conditions.[1]
-
Thermal Deprotection: In some instances, heating the Boc-protected compound, sometimes in a solvent like water, can lead to deprotection without the need for an acid.[1]
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
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Dissolve the this compound (1.0 equiv.) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired concentration (typically 20-50% v/v in DCM).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring its progress by TLC or LC-MS.[4]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
To obtain the free base, carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[4]
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.[4]
Protocol 2: Boc Deprotection using 4M Hydrogen Chloride (HCl) in Dioxane
-
Dissolve the this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane.[4]
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[4]
-
Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected piperazine will precipitate.[4]
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[4]
-
To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM and add saturated aqueous NaHCO₃ until the pH is basic.[4] Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry, and concentrate.
Visualizations
Caption: A general workflow for the Boc deprotection of this compound.
Caption: Mechanism of Boc deprotection and the competing side reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Technical Support Center: Purification of Mono-Boc Piperazine and Removal of Di-Boc Byproduct
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of the di-Boc piperazine byproduct during the synthesis of mono-Boc piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing the di-Boc piperazine byproduct from my reaction mixture?
A1: The primary methods for removing the unwanted di-Boc piperazine byproduct include:
-
Flash Column Chromatography: A widely used technique to separate compounds based on their polarity.
-
Acid-Base Extraction: This method leverages the difference in basicity between the mono-Boc piperazine (which has a free amine) and the di-Boc piperazine (which does not).
-
Crystallization: If the desired mono-Boc piperazine is a solid, crystallization can be an effective method for purification.
-
Selective Chemical Conversion: In some cases, the di-Boc byproduct can be selectively deprotected back to the desired mono-Boc product.
Q2: How can I minimize the formation of the di-Boc piperazine byproduct in the first place?
A2: Minimizing the formation of the di-Boc byproduct is the most efficient approach. This can be achieved by:
-
Using a large excess of piperazine: Employing a 5-10 fold excess of piperazine compared to the Boc-anhydride can statistically favor mono-protection.[1]
-
Slow addition of the Boc-anhydride: Adding the Boc-anhydride solution dropwise to a cooled solution of piperazine can help control the reaction and reduce di-substitution.[1]
-
In-situ mono-protonation: Reacting piperazine with one equivalent of an acid (like HCl or TFA) protonates one of the nitrogen atoms, effectively protecting it from reacting with the Boc-anhydride.[2]
Q3: How can I monitor the progress of the purification?
A3: The progress of the purification can be monitored using analytical techniques such as:
-
Thin Layer Chromatography (TLC): A quick and easy method to visualize the separation of the mono-Boc and di-Boc species. The di-Boc byproduct, being less polar, will have a higher Rf value than the mono-Boc product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate information on the presence and relative amounts of the desired product and byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the purity of the final product by analyzing the integration of characteristic peaks for both the mono- and di-Boc species.[3]
Troubleshooting Guides
Flash Column Chromatography
This method separates the more non-polar di-Boc piperazine from the more polar mono-Boc piperazine.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane or petroleum ether).
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the elution solvent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. After drying, load the silica gel powder onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A common gradient is from 100% hexane to an ethyl acetate/hexane mixture.[4] For more polar compounds, a dichloromethane/methanol system can be used.[4]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure mono-Boc piperazine.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Troubleshooting Chromatography Issues
| Issue | Potential Cause | Recommended Solution |
| Co-elution of mono- and di-Boc products | Inappropriate solvent system. | Optimize the solvent system. Try a shallower gradient or a different solvent combination (e.g., diethyl ether/hexane).[4] Ensure the Rf difference on TLC is sufficient for good separation. |
| Product is not eluting from the column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol in dichloromethane can be effective.[4] |
| Tailing of the product peak | The compound is interacting strongly with the silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize acidic sites on the silica gel.[4] |
| Product decomposes on the column | The compound is sensitive to the acidic nature of silica gel. | Use deactivated silica gel or an alternative stationary phase like alumina.[5] |
Workflow for Flash Chromatography Purification
Caption: Workflow for purifying mono-Boc piperazine via flash chromatography.
Acid-Base Extraction
This technique exploits the basicity of the free secondary amine on mono-Boc piperazine, which is absent in the di-Boc derivative.
Experimental Protocol: Extractive Workup
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Acidic Wash: Wash the organic solution with a dilute aqueous acid solution (e.g., 1M HCl). The mono-Boc piperazine will be protonated and move to the aqueous layer, while the di-Boc byproduct remains in the organic layer.
-
Separation: Separate the two layers. The organic layer containing the di-Boc byproduct can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and add a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is basic (pH > 10). This will deprotonate the mono-Boc piperazine, making it soluble in organic solvents again.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified mono-Boc piperazine.[6]
Troubleshooting Extraction Issues
| Issue | Potential Cause | Recommended Solution |
| Poor separation of layers (emulsion) | Solvents have similar densities or high concentrations of dissolved material. | Add brine (saturated NaCl solution) to the mixture to increase the ionic strength of the aqueous phase. Allow the mixture to stand for a longer period. |
| Low recovery of mono-Boc piperazine | Incomplete extraction from the aqueous phase. | Perform multiple extractions (at least 3) with the organic solvent. Ensure the aqueous phase is sufficiently basic before extraction. |
| Di-Boc byproduct still present in the final product | Inefficient initial acidic wash. | Perform the acidic wash multiple times to ensure all the mono-Boc piperazine is protonated and transferred to the aqueous layer. |
Logic Diagram for Acid-Base Extraction
References
Technical Support Center: Purification of (S)-1-Boc-3-isobutyl-piperazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-1-Boc-3-isobutyl-piperazine and related derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound derivatives?
A1: The most common impurities include unreacted starting materials, di-substituted piperazine byproducts, and residual reagents or solvents. The formation of symmetrically disubstituted byproducts is a frequent issue in reactions involving piperazine, which can complicate purification.[1]
Q2: My purified this compound derivative shows low yield. What are the potential causes and solutions?
A2: Low yields can stem from several factors during the synthesis, including incomplete reactions, side product formation, or suboptimal reaction conditions.[2] To improve yields, consider screening different catalysts, ligands, bases, and solvents.[2] For instance, if using a strong base like NaOtBu causes decomposition, switching to a weaker base such as K₃PO₄ or Cs₂CO₃ may be beneficial.[2]
Q3: I am observing significant tailing of my compound during silica gel column chromatography. How can I resolve this?
A3: The basic nature of the piperazine ring often leads to tailing on acidic silica gel. To mitigate this, it is recommended to add a basic modifier, such as triethylamine (0.1-1%), to the eluent.[3] This helps to neutralize the acidic sites on the silica gel and improve the peak shape.
Q4: How can I effectively remove the di-substituted piperazine byproduct?
A4: Separating the mono- and di-substituted piperazines can be challenging due to their similar polarities. Careful optimization of column chromatography conditions is crucial. Using a gradient elution from a non-polar to a moderately polar solvent system, along with the addition of a basic modifier, can enhance separation. In some cases, recrystallization may also be an effective method for removing the di-substituted impurity, especially if it has significantly different solubility characteristics.[1]
Q5: What is the best work-up procedure after an acidic N-Boc deprotection of a piperazine derivative?
A5: A typical work-up procedure after acidic N-Boc deprotection involves several key steps. First, remove the solvent and excess acid under reduced pressure. Then, dissolve the residue in water or a suitable organic solvent and neutralize the excess acid by adding a base.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Purity After Column Chromatography | Co-elution of impurities with the desired product. | Optimize the solvent system for better separation. Consider using a different stationary phase (e.g., alumina) if silica gel is not effective. |
| Decomposition of the product on silica gel. | Add a basic modifier like triethylamine to the eluent.[3] Minimize the time the compound spends on the column. | |
| Difficulty in Product Crystallization | Presence of impurities inhibiting crystal formation. | Re-purify the material by column chromatography to remove impurities. Try different solvent systems for recrystallization. |
| Product is an oil at room temperature. | If the product is an oil, consider converting it to a salt (e.g., hydrochloride) which is often crystalline. | |
| Incomplete Removal of Solvents | Inefficient drying methods. | Dry the purified product under high vacuum for an extended period. Use a solvent with a lower boiling point for the final purification steps if possible. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude this compound derivative onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with the chosen solvent system. To prevent tailing, add 0.1-1% triethylamine to the eluent.[3]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropyl alcohol).[1]
-
Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data Summary
The following table summarizes the performance characteristics of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method that can be adapted for the analysis of N-Boc-piperazine derivatives.[5]
| Parameter | Performance | Reference |
| Linearity Range | 30 - 350 ppm | [5] |
| Accuracy (% Recovery) | 104.87 - 108.06% | [5][6] |
| Precision (%RSD) | < 1.13% | [5] |
| Limit of Detection (LOD) | 30 ppm | [5] |
| Limit of Quantification (LOQ) | 90 ppm | [5] |
Visualizations
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
Technical Support Center: Managing Steric Hindrance of the Isobutyl Group in Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for managing the steric hindrance associated with the isobutyl group in chemical reactions. The bulky nature of the isobutyl group often presents significant challenges, leading to slow reaction rates, low yields, and undesired side products. This guide offers practical solutions and detailed protocols to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why are reactions involving substrates with an isobutyl group often sluggish or low-yielding?
A1: The primary reason is steric hindrance. The isobutyl group, with its branched structure terminating in a tertiary carbon, creates significant steric bulk around the reaction center. This bulk physically impedes the approach of nucleophiles or other reactants, increasing the activation energy of the reaction and slowing it down.[1][2] In substitution reactions, for example, the isobutyl group hinders the backside attack required for an S(_N)2 mechanism, often leading to slower reaction rates compared to less hindered alkyl groups.
Q2: How does the isobutyl group influence the competition between substitution (S(_N)2) and elimination (E2) reactions?
A2: The steric bulk of the isobutyl group can favor elimination over substitution. While it hinders the direct approach of a nucleophile to the carbon center (S(_N)2), a strong base can more easily abstract a proton from a beta-carbon, leading to the formation of an alkene (E2). To favor substitution, it is often necessary to use a less basic nucleophile and control the reaction temperature, as elimination reactions are generally favored at higher temperatures.
Q3: What general strategies can be employed to improve the yield of reactions with isobutyl-containing substrates?
A3: Several strategies can be effective:
-
Optimization of Reaction Conditions: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. However, this must be done cautiously to avoid decomposition.[1] The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO can enhance nucleophilicity.[1]
-
Use of Highly Active Catalysts: Employing more active catalysts can accelerate the reaction rate and improve conversion.[2]
-
Appropriate Reagent Selection: Using smaller, more reactive nucleophiles or reagents can sometimes circumvent the steric issue.
-
Protecting Group Strategies: In some cases, temporarily modifying a nearby functional group with a protecting group can alter the steric environment and facilitate the desired reaction.
Q4: When should I consider using a protecting group to manage the steric hindrance of an isobutyl group?
A4: A protecting group should be considered when direct reaction at a sterically hindered site is failing, or when the isobutyl group's steric influence is causing a lack of selectivity in a reaction involving multiple functional groups. The protecting group can be used to temporarily mask a reactive site, allowing another reaction to proceed, or to alter the conformation of the molecule to reduce steric hindrance at the desired reaction center. The choice of protecting group is crucial and must be compatible with the subsequent reaction conditions and easily removable.
Troubleshooting Guides
Problem: Low Conversion in Nucleophilic Substitution Reactions
Symptoms: A significant amount of starting material remains even after prolonged reaction times.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| High Steric Hindrance | 1. Increase Reaction Temperature: Carefully raise the temperature in increments of 10°C. 2. Switch to a More Reactive Nucleophile: If possible, use a smaller, more potent nucleophile. 3. Change the Solvent: Use a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.[1] | Increased reaction rate and higher conversion of the starting material. |
| Poor Leaving Group | 1. Convert to a Better Leaving Group: For example, convert an alcohol to a tosylate or mesylate. | Faster substitution rate due to a more stable leaving group anion. |
| Insufficient Reagent | 1. Increase Equivalents of Nucleophile: Add 1.5 to 2.0 equivalents of the nucleophile. | Drive the reaction equilibrium towards the product side. |
Problem: Predominance of Elimination Byproducts
Symptoms: The major product isolated is an alkene instead of the desired substitution product.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Strongly Basic Nucleophile | 1. Use a Less Basic Nucleophile: For instance, use an azide or a carboxylate instead of an alkoxide. 2. Use a "Naked" Nucleophile: Employ a phase-transfer catalyst to increase the nucleophilicity of the anion without increasing its basicity. | Favoring the S(_N)2 pathway over the E2 pathway. |
| High Reaction Temperature | 1. Lower the Reaction Temperature: Run the reaction at room temperature or below if the rate is acceptable. | Elimination reactions have a higher activation energy and are more sensitive to temperature changes than substitution reactions. |
Data Presentation
Table 1: Relative Catalytic Activity for Isobutyraldehyde Diethyl Acetal Synthesis
This table summarizes the performance of various methanesulfonic acid-based catalysts in the synthesis of isobutyraldehyde diethyl acetal, a reaction hindered by the isobutyl group.[2]
| Catalyst | Relative Activity | Notes |
| Methanesulfonic Acid | Highest | Most active but requires neutralization and can cause corrosion. |
| Mn(CH₃SO₃)₂ | High | Most active among the tested metal sulfonates. |
| Zn(CH₃SO₃)₂ | Medium | Good activity with simplified workup compared to the free acid. |
| Ni(CH₃SO₃)₂ | Medium | Similar in performance to the zinc salt. |
| Cu(CH₃SO₃)₂ | Low | Showed the lowest activity among the tested metal salts. |
Table 2: Effect of Solvent on S(_N)2 Reaction Rate
This table illustrates the general effect of solvent polarity on the relative reaction rates of S(_N)2 reactions, which is a key consideration for overcoming the steric hindrance of the isobutyl group.
| Solvent | Type | Dielectric Constant (ε) | Relative Rate |
| Methanol | Polar Protic | 33 | 1 |
| Water | Polar Protic | 80 | 7 |
| DMSO | Polar Aprotic | 47 | 1,300 |
| DMF | Polar Aprotic | 37 | 2,800 |
| Acetonitrile | Polar Aprotic | 38 | 5,000 |
Data is illustrative and based on general principles of S(_N)2 reactions.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Hindered Secondary Amine
This protocol describes a method to alkylate a sterically hindered secondary amine, where the steric bulk of the amine mirrors the challenges of working with isobutyl-containing electrophiles.[1]
Materials:
-
Hindered secondary amine (e.g., diisopropylamine) (1.2 eq)
-
Alkylating agent (e.g., isobutyl bromide) (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Acetonitrile (solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the hindered secondary amine, potassium carbonate, and tetrabutylammonium bromide.
-
Add acetonitrile to form a stirrable suspension.
-
Add the isobutyl bromide to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Acetalization of Isobutyraldehyde with an Acid Catalyst
This protocol provides a general method for the synthesis of isobutyraldehyde diethyl acetal, a reaction challenged by the steric hindrance of the isobutyl group.[2]
Materials:
-
Isobutyraldehyde (1.0 eq)
-
Ethanol (10 eq or as solvent)
-
Acid catalyst (e.g., methanesulfonic acid, 1-5 mol%)
-
Drying agent (e.g., anhydrous sodium sulfate) or Dean-Stark trap
-
Toluene (if using a Dean-Stark trap)
Procedure:
-
In a round-bottom flask, combine isobutyraldehyde and ethanol.
-
If using a Dean-Stark trap, add toluene and fill the trap with toluene.
-
Add the acid catalyst to the mixture.
-
Heat the mixture to reflux and monitor the removal of water (if using a Dean-Stark trap) or stir at the appropriate temperature for several hours.
-
Monitor the reaction by GC-MS or NMR spectroscopy.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Remove the excess ethanol and toluene under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude product, which can be further purified by distillation.
Mandatory Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving low-yield reactions involving sterically hindered substrates.
Caption: Logical workflow for managing steric hindrance of the isobutyl group in chemical reactions.
References
Minimizing N-acylation side products during coupling reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing N-acylation side products during amide bond formation.
Troubleshooting Guides
This section addresses specific issues that may arise during coupling reactions, leading to the formation of N-acylation and other side products.
Issue: An unexpected N-acyl urea byproduct is detected when using a carbodiimide reagent (e.g., DCC, EDC).
-
Question: I am using EDC to couple my carboxylic acid and amine, but I'm seeing a significant amount of a stable byproduct that doesn't correspond to my desired amide. What is happening and how can I fix it?
-
Answer: You are likely observing the formation of an N-acyl urea. This occurs when the O-acylisourea intermediate, formed after the carboxylic acid is activated by the carbodiimide, undergoes an O-to-N acyl migration.[1] This N-acyl urea is stable and unable to react with your amine to form the desired amide bond.[1]
Solutions:
-
Lower the Reaction Temperature: This side reaction is temperature-dependent. Running your coupling reaction at lower temperatures is highly recommended to minimize O-to-N migration.[1]
-
Use Additives: Incorporate coupling additives such as HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole), or OxymaPure®. These additives react with the O-acylisourea intermediate to form an active ester that is more reactive towards the amine and less prone to rearranging into N-acyl urea.[1] Using these additives is strongly recommended for all carbodiimide-mediated couplings.[1]
-
Pre-activation: Stir the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine.[2] This allows for the formation of the active ester intermediate prior to the introduction of the nucleophile.
-
Issue: The reaction is sluggish or incomplete, especially with sterically hindered substrates.
-
Question: My coupling reaction between a bulky carboxylic acid and a sterically hindered amine is giving very low yields. How can I improve this?
-
Answer: Steric hindrance can physically block the reaction between the activated carboxylic acid and the amine, leading to slow or incomplete coupling.[2] For these challenging couplings, the choice of coupling reagent and reaction conditions is critical.
Solutions:
-
Select a High-Reactivity Coupling Reagent: Uronium/aminium or phosphonium-based reagents like HATU, HBTU, PyBOP, or COMU are generally more reactive than carbodiimides and are better suited for hindered couplings.[1][3] COMU, in particular, has shown high coupling efficiency, even in challenging cases.[3]
-
Convert to a More Reactive Intermediate: Consider converting the carboxylic acid to an acyl fluoride using reagents like TFFH.[2] Acyl fluorides are highly reactive intermediates that can overcome significant steric barriers.
-
Increase Temperature: While lower temperatures are often used to prevent side reactions, carefully increasing the reaction temperature can sometimes provide the necessary energy to overcome the activation barrier for sterically hindered substrates. This must be balanced against the risk of increased side reactions like racemization.
-
Issue: Side reactions involving amino acid side chains (e.g., Asn, Gln) are observed.
-
Question: During a peptide coupling, I'm observing nitrile formation from my asparagine (Asn) residue. How can I prevent this?
-
Answer: The side chains of certain amino acids, like asparagine and glutamine, contain amide groups that can undergo dehydration to form nitriles under carbodiimide-mediated coupling conditions.[1]
Solution:
-
Use Side-Chain Protecting Groups: The most effective way to prevent this and other side-chain reactions is to use appropriate protecting groups for reactive side chains.[1] For Asn and Gln, a trityl (Trt) protecting group is commonly employed.
-
Frequently Asked Questions (FAQs)
Q1: What is N-acylation and why is it a problematic side reaction?
N-acylation, in the context of coupling reactions, typically refers to the unwanted acylation of a nitrogen atom that is not the intended amine nucleophile. A common example is the formation of N-acyl urea when using carbodiimide coupling reagents.[1] This is problematic because it consumes the activated carboxylic acid in an irreversible side reaction, forming a stable byproduct and reducing the yield of the desired amide product.[1] Another form of unwanted N-acylation can occur on unprotected side chains of amino acids (like lysine) or on the nitrogen of a sulfonamide.
Q2: How do I choose the right coupling reagent to minimize N-acylation and other side reactions?
The choice of coupling reagent is critical. Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts.
-
Carbodiimides (DCC, EDC, DIC): These are cost-effective but are prone to forming N-acyl urea byproducts and causing racemization.[1] Their use almost always requires an additive like HOBt or OxymaPure® to suppress these side reactions.[1]
-
Phosphonium Salts (PyBOP, PyAOP): These are highly efficient reagents, particularly for sterically hindered couplings and for reducing racemization.[1]
-
Uronium/Aminium Salts (HBTU, HATU, HCTU, COMU): These are among the most popular and effective coupling reagents, known for high reactivity and rapid coupling times, which can help minimize side reactions.[1][4] HATU is often preferred over HBTU as it reacts faster with less epimerization.[4] COMU is a newer generation reagent with excellent performance, better solubility, and a superior safety profile compared to HOBt/HOAt-based reagents.[3]
Q3: What is the role of a base in coupling reactions and which one should I use?
In coupling reactions using phosphonium or uronium/aminium reagents, a tertiary amine base is required to deprotonate the carboxylic acid and the protonated amine component.[1]
-
Common Bases: The most frequently used bases are N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM).[1]
-
Minimizing Racemization: For reactions with a high risk of racemization, a weaker, more sterically hindered base like 2,4,6-collidine is recommended.[1]
Q4: How can I prevent N-acylation on a sulfonamide?
The N-acylation of sulfonamides requires specific conditions because the sulfonamide nitrogen is significantly less nucleophilic than a typical amine.[5]
-
Catalysts: The reaction is often carried out with an acylating agent (like an acid anhydride) in the presence of an acidic or basic catalyst.[6][7] For example, Fe-exchanged montmorillonite K10 clay has been shown to be an effective catalyst for the N-acylation of sulfonamides with anhydrides.[7]
-
Protecting Groups: If you want to perform a coupling reaction on a different part of a molecule containing a sulfonamide, protecting the sulfonamide nitrogen may be necessary.
Q5: What are orthogonal protecting groups and how do they help prevent side reactions?
An orthogonal protecting group strategy allows for the specific removal of one type of protecting group in the presence of others by using different deprotection conditions.[8] This is crucial in complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS), to prevent unwanted side reactions like N-acylation on amino acid side chains.[9][10]
-
Example (Fmoc/tBu Strategy):
-
The Fmoc group protects the Nα-amino group and is removed by a base (e.g., piperidine).[9]
-
t-Butyl (tBu) based groups protect amino acid side chains and are removed by an acid (e.g., trifluoroacetic acid, TFA).[9]
-
Because the deprotection conditions are completely different, you can selectively deprotect the N-terminus for the next coupling step without accidentally removing the side-chain protection.[9]
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents and Additives
| Reagent/Additive | Type | Advantages | Common Side Reactions / Disadvantages | Mitigation Strategy |
| EDC / DCC | Carbodiimide | Cost-effective, water-soluble byproducts (EDC).[1] | N-acyl urea formation, racemization, dehydration of Asn/Gln.[1] | Use with additives (HOBt, OxymaPure®), low temperature.[1] |
| HOBt / HOAt | Additive | Suppresses racemization, enhances reactivity, prevents N-acyl urea formation.[1] | HOBt and HOAt are explosive in anhydrous form.[1] | Use hydrated forms or switch to non-explosive alternatives like OxymaPure®.[1] |
| HATU / HBTU | Uronium/Aminium | High reactivity, fast coupling, low racemization (especially HATU).[1][4] | Can cause guanidinylation of the N-terminus if used in excess.[4][11] | Use stoichiometric amounts relative to the carboxylic acid.[4] |
| COMU | Uronium/Aminium | High efficiency, excellent solubility, safer (non-explosive), good for green chemistry.[3] | Higher cost compared to older reagents. | N/A |
| PyBOP | Phosphonium | High reactivity, good for hindered couplings.[1] | Can cause oxazolone formation during prolonged couplings, leading to racemization.[1] | Optimize reaction time. |
Experimental Protocols
Protocol: General Procedure for Amide Coupling using HATU to Minimize Side Reactions
This protocol describes a standard method for coupling a carboxylic acid and an amine using HATU, a highly efficient uronium salt coupling reagent.
-
Reagent Preparation:
-
Ensure all glassware is dry.
-
Use anhydrous solvents (e.g., DMF, DCM, or NMP) to prevent hydrolysis of activated intermediates.[2]
-
-
Carboxylic Acid Activation (Pre-activation Step):
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the coupling reagent HATU (1.0-1.1 equivalents).
-
Add a non-nucleophilic base, typically DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature (or 0 °C for sensitive substrates) for 15-30 minutes. This pre-activation step allows for the formation of the HOBt active ester, minimizing contact between the highly reactive coupling reagent and the amine, thereby reducing the risk of side reactions like guanidinylation.[2]
-
-
Coupling Reaction:
-
Dissolve the amine component (1.0-1.2 equivalents) in a minimal amount of anhydrous solvent.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[2]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).[2]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography or crystallization as needed.
-
Visualizations
Caption: Desired reaction pathway vs. N-acyl urea side reaction.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orientjchem.org [orientjchem.org]
- 7. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. peptide.com [peptide.com]
Improving solubility of piperazine intermediates for reaction workup
This guide provides researchers, scientists, and drug development professionals with practical solutions for improving the solubility of piperazine intermediates during reaction workups.
Troubleshooting Guide: Common Workup Issues
This section addresses specific problems encountered during the purification of piperazine intermediates.
Q1: My piperazine intermediate crashed out of the organic solvent during the aqueous wash. How can I get it back into solution and prevent this from happening again?
A1: Sudden precipitation during an aqueous wash typically occurs because the piperazine intermediate, often present as a free base, becomes protonated by an acidic aqueous layer, forming a salt that is insoluble in the organic solvent.
Immediate Actions:
-
Check pH: Test the pH of the aqueous layer. If it is acidic or neutral, the piperazine has likely formed a salt.
-
Basify: Add a base (e.g., 1M NaOH, saturated NaHCO₃) to the separatory funnel and shake carefully. Adjust the pH of the aqueous layer to >9. This will deprotonate the piperazine salt, converting it back to the free base, which should redissolve in the organic layer.[1]
Preventative Measures:
-
Pre-wash with Base: Use a dilute basic solution (e.g., 5% NaHCO₃) for the initial wash to neutralize any residual acid from the reaction before washing with neutral water or brine.
-
Solvent Choice: For highly non-polar piperazine derivatives, a more polar solvent like dichloromethane (DCM) might maintain solubility better than less polar options like ethyl acetate or toluene during the workup.
Q2: I'm performing an acid-base extraction to purify my product, but an unmanageable emulsion has formed at the interface. How can I break it?
A2: Emulsions are common when working with basic compounds like piperazines, especially when chlorinated solvents like DCM are used. They consist of a stable mixture of the organic and aqueous layers.
Troubleshooting Steps:
-
"Break" the Emulsion with Brine: Add a significant amount of saturated sodium chloride solution (brine). The increased ionic strength of the aqueous layer often disrupts the emulsion, leading to phase separation.
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets forming the emulsion.
-
Solvent Addition: Adding more of the organic solvent can sometimes help to break the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for separating the layers.
Q3: My piperazine product is water-soluble, and I'm losing a significant amount during the aqueous extraction. How can I improve my yield?
A3: The inherent water solubility of many piperazine free bases can lead to product loss in the aqueous phase during workup.[2]
Strategies to Minimize Loss:
-
"Salting Out": Before extracting, saturate the aqueous layer with sodium chloride. This decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer.[3]
-
pH Control: Ensure the aqueous phase is sufficiently basic (pH > 9) to maximize the concentration of the less water-soluble free base form of your piperazine intermediate.
-
Solvent Selection: Use a more polar organic solvent that has a higher partition coefficient for your specific compound. Dichloromethane or a mixture including isopropanol (e.g., 30% IPA in DCM) can be more effective than ethyl acetate for extracting polar products.[4]
-
Back-Extraction: Combine all aqueous washes and perform one or two additional extractions with fresh organic solvent to recover dissolved product.
Q4: During column chromatography on silica gel, my piperazine compound is streaking badly (tailing), leading to poor separation.
A4: The basic nitrogen atoms of piperazine intermediates interact strongly with the acidic silanol groups on the surface of standard silica gel, causing tailing.[5]
Solutions:
-
Basic Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 0.1-1% triethylamine (TEA) or a few drops of ammonia in the methanol portion of your eluent will neutralize the acidic sites on the silica and significantly improve peak shape.[1][5]
-
Alternative Stationary Phase: If tailing persists, consider using a different stationary phase, such as alumina (basic or neutral) or deactivated silica gel.
-
Reverse-Phase Chromatography: For very polar compounds, reverse-phase HPLC using a mobile phase with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid can be an effective purification strategy. The acid protonates the piperazine, leading to better peak shapes.
Frequently Asked Questions (FAQs)
Q1: What is the most effective general method to increase the aqueous solubility of a piperazine intermediate for biological assays?
A1: The most common and highly effective method is salt formation .[6] Converting the basic piperazine free base into a salt by reacting it with an acid (e.g., HCl, H₂SO₄, methanesulfonic acid) dramatically increases its aqueous solubility. Piperazine dihydrochloride, for example, is highly soluble in water.[5] A salt screening study is often recommended to find the optimal salt form with the best balance of solubility and stability.[6]
Q2: How does pH affect the solubility of piperazine intermediates during an extraction?
A2: The solubility of piperazine intermediates is highly pH-dependent due to the two basic nitrogen atoms, which have different pKa values (for piperazine itself, pKa1 ≈ 5.3 and pKa2 ≈ 9.7).[3]
-
In Acidic Conditions (e.g., pH < 4): Both nitrogen atoms are protonated, forming a dicationic salt (e.g., piperazine dihydrochloride). This form is highly water-soluble and will partition into the aqueous layer.[3][5]
-
In Basic Conditions (e.g., pH > 10): The piperazine is in its neutral, free-base form. This form is significantly less soluble in water and more soluble in organic solvents like dichloromethane, ethyl acetate, and alcohols.[1][2] This behavior is the basis for purification by acid-base extraction.
Q3: What are the best starting solvents for recrystallizing a piperazine intermediate?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[7] For piperazine derivatives, common choices include:
-
Alcohols: Ethanol, methanol, or isopropanol are frequently used.[8]
-
Solvent Mixtures: A mixture of a good solvent and a poor solvent can be effective. For example, dissolving the compound in a minimal amount of hot dichloromethane or ethanol and then slowly adding a non-polar solvent like hexanes until turbidity is observed is a common technique.[7]
-
Acetonitrile
-
Ethyl Acetate
Always start by testing solubility in small volumes of different solvents to find the optimal system for your specific compound.
Data Presentation
Table 1: General Solubility of Piperazine Free Base This table provides qualitative and quantitative solubility data for the parent compound, piperazine. The addition of large organic substituents will decrease aqueous solubility and increase solubility in non-polar organic solvents.
| Solvent | Formula | Solubility | Reference |
| Water | H₂O | 15 g/100 mL (at 20°C) | [3] |
| Ethanol (95%) | C₂H₅OH | 1 g in 2 mL (Freely Soluble) | [3] |
| Methanol | CH₃OH | Readily Soluble | [3] |
| Chloroform | CHCl₃ | Very Soluble | [3] |
| Glycerol | C₃H₈O₃ | Freely Soluble | [3] |
| Diethyl Ether | (C₂H₅)₂O | Insoluble | [9] |
| Benzene | C₆H₆ | Slightly Soluble | [3] |
Table 2: Qualitative Solubility of Common Piperazine Intermediates This table summarizes solubility characteristics inferred from synthesis and purification procedures in the literature.
| Intermediate | Solvent(s) | Qualitative Solubility & Context | Reference |
| N-Boc-piperazine | Dichloromethane, Methanol | Soluble; commonly used reaction/workup solvents. | [10] |
| Water | Less soluble than in organic solvents. | [10] | |
| Ethyl Acetate, DMSO | Soluble. | [11] | |
| Piperazine Dihydrochloride | Water | Freely Soluble. | [12] |
| Methanol, Ethanol | Slightly Soluble. | [12] | |
| 1-Benzylpiperazine | Water | Insoluble. | [13] |
| Methanol, Acetone | Soluble to Very Soluble. | [13] |
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
Objective: To separate a basic piperazine intermediate from non-basic impurities.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute acidic solution (e.g., 1M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separate Layers: The protonated piperazine intermediate will move into the aqueous layer. Drain the organic layer, which contains non-basic impurities.
-
Wash Aqueous Layer: Wash the acidic aqueous layer with fresh organic solvent one or two times to remove any remaining non-basic impurities. Discard the organic washes.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 5M NaOH, solid K₂CO₃) with stirring until the pH is strongly basic (pH > 10). The deprotonated piperazine product may precipitate or form an oil.
-
Product Extraction: Extract the basified aqueous solution three times with a fresh organic solvent (e.g., dichloromethane, ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified piperazine intermediate.
Protocol 2: General Procedure for Salt Screening
Objective: To identify a suitable salt form of a piperazine intermediate with enhanced aqueous solubility.
Methodology (Saturated Solution Method):
-
Solvent Selection: Choose a solvent in which the piperazine free base is soluble (e.g., ethanol, methanol, acetone).
-
Stock Solutions: Prepare stock solutions of your piperazine intermediate and a selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid) at a known concentration (e.g., 0.5 M) in the chosen solvent.
-
Mixing: In separate vials, combine a stoichiometric amount (typically a 1:1 or 1:2 molar ratio for piperazine) of the piperazine solution and each acid solution.
-
Induce Precipitation/Crystallization:
-
Allow the vials to stand at room temperature for a period (e.g., 24-48 hours).
-
If no solid forms, slowly evaporate the solvent or cool the solution in an ice bath to induce crystallization.
-
-
Isolation: If a precipitate forms, isolate the solid by filtration or centrifugation. Wash the solid with a small amount of cold solvent.
-
Characterization: Dry the isolated solids under vacuum. Characterize the new forms using techniques like XRPD, DSC, and TGA to confirm salt formation and assess crystallinity.
-
Solubility Testing: Determine the aqueous solubility of the promising salt forms using a standard shake-flask method to quantify the improvement.
Visualizations
Caption: Troubleshooting workflow for common workup problems.
Caption: Experimental workflow for acid-base extraction.
References
- 1. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 2. petalheadexim.com [petalheadexim.com]
- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 5. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Piperazine compounds [m.chemicalbook.com]
- 8. Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperazine - Wikipedia [en.wikipedia.org]
- 10. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]
- 11. benchchem.com [benchchem.com]
- 12. amphray.com [amphray.com]
- 13. swgdrug.org [swgdrug.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with Electron-Rich Aryl Halides
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding catalyst selection for cross-coupling reactions involving challenging electron-rich aryl halides.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your cross-coupling experiments with electron-rich aryl halides.
Question: My Suzuki-Miyaura coupling reaction with an electron-rich aryl bromide is showing significant dehalogenation of the starting material. How can I minimize this side reaction?
Answer:
Dehalogenation is a common side reaction in Suzuki-Miyaura couplings, particularly with electron-rich aryl halides. Here are several strategies to mitigate this issue:
-
Ligand Selection: The choice of ligand is critical. Sterically hindered and electron-rich ligands can accelerate the desired cross-coupling pathway over dehalogenation. Consider switching from simple phosphine ligands (e.g., PPh₃) to more sophisticated ones.[1]
-
Base Selection: Strong bases, such as alkoxides, can sometimes promote dehalogenation. Switching to a weaker base can often resolve the issue.[1]
-
Solvent Choice: Protic solvents like alcohols can act as a hydride source, leading to dehalogenation. Using an aprotic solvent is recommended.[1]
-
Aryl Halide Reactivity: If possible, consider using the corresponding aryl chloride instead of the bromide. Aryl chlorides generally exhibit a lower tendency for dehalogenation.[1]
Illustrative Data: Ligand and Base Effect on Dehalogenation
The following table demonstrates how ligand and base selection can influence the outcome of a hypothetical Suzuki-Miyaura coupling between 4-bromoanisole and phenylboronic acid.
| Ligand | Base | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| PPh₃ | NaOEt | 45 | 50 |
| XPhos | K₃PO₄ | 95 | <5 |
| SPhos | K₂CO₃ | 92 | <8 |
| dppf | K₃PO₄ | 88 | 10 |
Troubleshooting Workflow for Dehalogenation in Suzuki Coupling
Caption: A stepwise approach to troubleshooting dehalogenation in Suzuki-Miyaura coupling reactions.
Question: My Buchwald-Hartwig amination of an electron-rich aryl chloride is sluggish and gives low yields. What catalyst system is recommended?
Answer:
The coupling of electron-rich aryl chlorides in Buchwald-Hartwig amination is a known challenge due to the difficulty of the oxidative addition step.[2] Highly active catalyst systems are required.
-
Recommended Catalysts: The use of bulky and electron-rich N-heterocyclic carbene (NHC) or phosphine ligands is crucial. For instance, a palladium complex with a bulky, electron-rich NHC ligand like (SIPr)Ph₂Pd(cin)Cl has demonstrated high efficiency for coupling various (hetero)aryl chlorides with amines, even at room temperature.[3] Similarly, dianisole-decorated Pd-NHC complexes have shown success.[4] For phosphine ligands, Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) are highly effective.[5]
-
Reaction Conditions: While some modern catalysts operate at room temperature, elevated temperatures may be necessary for particularly challenging substrates. The choice of base is also important, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being commonly used.
Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst/Ligand | Key Features | Typical Reaction Conditions |
| (SIPr)Ph₂Pd(cin)Cl | Highly efficient for (hetero)aryl chlorides at room temperature.[3] | Room temperature, various bases. |
| Dianisole-decorated Pd-NHC | Effective for unreactive aryl chlorides and esters.[4] | Low catalyst loadings, air-stable. |
| XPhos, SPhos (Biaryl Phosphines) | Dramatically improve reaction efficiency and stability.[5] | Often used with Pd₂(dba)₃ or Pd(OAc)₂, NaOtBu base. |
Frequently Asked Questions (FAQs)
Q1: Why are electron-rich aryl halides difficult substrates for cross-coupling reactions?
A1: The primary challenge lies in the initial step of most cross-coupling catalytic cycles: oxidative addition. Electron-donating groups on the aryl halide increase the electron density of the carbon-halogen bond, making it stronger and less susceptible to cleavage by the low-valent metal catalyst (e.g., Pd(0) or Ni(0)).[2][6] This results in a slower rate-limiting step and often requires more active catalysts or harsher reaction conditions.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Q2: What are the general characteristics of a good ligand for cross-coupling with electron-rich aryl halides?
A2: A good ligand for these challenging substrates typically possesses two key features:
-
High Electron-Donating Ability: Electron-rich ligands increase the electron density on the metal center. This makes the metal more nucleophilic and enhances its ability to undergo oxidative addition with the electron-rich aryl halide.[7]
-
Steric Bulk: Bulky ligands promote the reductive elimination step, which is the final, product-forming step of the catalytic cycle. This prevents catalyst decomposition and increases turnover numbers.[8] Examples include bulky phosphines (e.g., P(t-Bu)₃, XPhos) and N-heterocyclic carbenes (NHCs).[8][9]
Q3: For a Sonogashira coupling with an electron-rich aryl bromide, what are the latest advancements in catalyst systems?
A3: Significant progress has been made in developing milder and more environmentally friendly Sonogashira coupling conditions.
-
Copper-Free Systems: Traditionally, Sonogashira couplings require a copper co-catalyst, which can lead to the formation of undesirable alkyne homocoupling byproducts. Modern methods often employ copper-free conditions, which are facilitated by the use of bulky, electron-rich phosphine ligands like XPhos.[8]
-
Aqueous Micellar Catalysis: An innovative approach utilizes nanomicelles formed by nonionic amphiphiles (e.g., PTS) in water. This allows the reaction to proceed at room temperature in water as the sole solvent, without the need for copper. A notable catalyst system for this is PdCl₂(CH₃CN)₂ with a cyclopropylphosphine ligand.[10]
Comparison of Sonogashira Coupling Conditions
| Condition | Traditional | Modern (Copper-Free) | Micellar (Aqueous) |
| Catalyst | Pd/phosphine + Cu(I) salt | Pd with bulky, electron-rich ligand (e.g., XPhos) | PdCl₂(CH₃CN)₂ / cyclopropylphosphine |
| Solvent | Organic (e.g., THF, DMF) | Organic (e.g., Toluene, Dioxane) | Water with PTS amphiphile |
| Temperature | Often elevated | Ambient to elevated | Room temperature |
| Key Advantage | Widely established | Avoids alkyne homocoupling | Environmentally friendly, mild conditions |
Q4: Are there any alternatives to palladium catalysts for cross-coupling with electron-rich aryl halides?
A4: Yes, nickel-based catalysts are a prominent and often more cost-effective alternative to palladium. Nickel catalysts can be particularly effective for the activation of less reactive C-Cl bonds in aryl chlorides.[11] However, nickel catalysis can sometimes be more sensitive and may involve different mechanistic pathways (e.g., Ni(I)/Ni(III) cycles).[12] Iron-catalyzed cross-coupling reactions have also been developed, offering an even more economical option, though their scope may be more limited.[13]
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of an Electron-Rich Aryl Bromide
This protocol is adapted from studies on copper-free Sonogashira reactions.[8]
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), the terminal alkyne (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.08 mmol, 8 mol%).
-
Solvent and Base: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene (5 mL) and a suitable base such as Cs₂CO₃ (2.0 mmol).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of an Electron-Rich Aryl Chloride at Room Temperature
This protocol is based on the use of highly active NHC-palladium complexes.[3]
-
Catalyst Preparation (if necessary): The pre-catalyst (SIPr)Ph₂Pd(cin)Cl can be synthesized and stored, or generated in situ.
-
Reaction Setup: In a glovebox, add the aryl chloride (1.0 mmol), the amine (1.2 mmol), the palladium pre-catalyst (0.0025 mmol, 0.25 mol%), and a strong base like NaOtBu (1.4 mmol) to a vial.
-
Solvent: Add an anhydrous, aprotic solvent such as toluene or dioxane (3 mL).
-
Reaction: Seal the vial and stir the mixture at room temperature. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with saturated aqueous NH₄Cl solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the residue by silica gel chromatography.
Experimental Workflow for Catalyst Screening
Caption: A typical workflow for screening multiple catalyst systems for a cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. acgpubs.org [acgpubs.org]
Validation & Comparative
Chiral HPLC Analysis of (S)-1-Boc-3-isobutyl-piperazine: A Comparative Guide to Enantiomeric Excess Determination
For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules is a critical step in ensuring the safety and efficacy of new therapeutic agents. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess (e.e.) of (S)-1-Boc-3-isobutyl-piperazine. The performance of several common chiral stationary phases (CSPs) is compared, supported by detailed experimental protocols and representative data from the analysis of structurally similar compounds.
The selection of an appropriate chiral stationary phase is paramount for achieving baseline separation of enantiomers. Polysaccharide-based CSPs, such as those derivatized from cellulose and amylose, are widely regarded for their broad applicability in separating a diverse range of chiral compounds, including Boc-protected amines and piperazine derivatives.[1][2][3] This guide focuses on a selection of such columns, outlining their methodologies and potential effectiveness for the target analyte.
Comparison of Chiral Stationary Phases
The enantioselective separation of this compound relies on the differential interactions between the enantiomers and the chiral stationary phase. The primary mechanisms governing this separation include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[4][5] For basic compounds like piperazine derivatives, the addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is often crucial for obtaining good peak shape and resolution.[3][6]
Quantitative Data Summary
| Chiral Stationary Phase | Typical Mobile Phase | Representative Analytes | Retention Time (min) | Resolution (Rs) | Reference |
| Chiralpak® IC | Acetonitrile:Methanol:DEA (90:10:0.1, v/v/v) | N-Boc-piperazine | Not Specified | >2.0 | [1][6] |
| Chiralpak® AD-H | Hexane:Isopropanol (90:10, v/v) + 0.1% DEA | N-Boc-amino acids | ~8-15 | >2.0 | [7] |
| Chiralcel® OD-H | Hexane:Ethanol (80:20, v/v) + 0.1% DEA | Chiral Amines | ~10-20 | >1.5 | [8][9][10] |
| Lux® Cellulose-3 | Hexane:2-Propanol (90:10, v/v) + 0.1% DEA | Racemic Amines | Not Specified | Baseline Separation | [4][5] |
Experimental Protocols
Detailed methodologies for the recommended chiral HPLC analysis are provided below. These protocols are based on established methods for similar compounds and should be optimized for the specific analysis of this compound.
Method 1: Chiralpak® IC
-
Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v)[1][6]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 35°C[1]
-
Detection: UV at 220 nm (or a wavelength appropriate for the Boc-protected piperazine)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method 2: Chiralpak® AD-H
-
Mobile Phase: n-Hexane: Isopropanol (90:10, v/v) containing 0.1% Diethylamine[7]
-
Flow Rate: 1.0 mL/min[12]
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of hexane and isopropanol to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method 3: Chiralcel® OD-H
-
Mobile Phase: n-Hexane: Ethanol (80:20, v/v) containing 0.1% Diethylamine[9]
-
Flow Rate: 1.0 mL/min[13]
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of hexane and ethanol to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method 4: Lux® Cellulose-3
-
Mobile Phase: n-Hexane: 2-Propanol (90:10, v/v) containing 0.1% Diethylamine
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of hexane and 2-propanol to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the chiral HPLC analysis of this compound to determine its enantiomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. hplcmart.com [hplcmart.com]
- 5. Lux Cellulose-3 Chiral LC Columns: Phenomenex [phenomenex.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. hplc.eu [hplc.eu]
- 10. ct-k.com [ct-k.com]
- 11. ct-k.com [ct-k.com]
- 12. hplc.eu [hplc.eu]
- 13. ct-k.com [ct-k.com]
A Comparative Guide to Analytical Methods for Determining the Purity of 3-Substituted Piperazines
For researchers, scientists, and drug development professionals, establishing the purity of 3-substituted piperazines is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical candidates. This guide provides an objective comparison of key analytical techniques for purity determination, supported by experimental data and detailed methodologies.
The primary methods for assessing the purity of 3-substituted piperazines include High-Performance Liquid Chromatography (HPLC) for achiral and chiral purity, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and impurity identification, and Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity assessment.
Comparison of Key Analytical Methods
The choice of analytical method depends on the specific purity aspect being investigated, such as the presence of related substances, enantiomeric purity, or the absolute concentration of the main component.
| Feature | HPLC (UV Detection) | Chiral HPLC | GC-MS | Quantitative NMR (qNMR) |
| Primary Use | Quantification of non-volatile impurities and overall purity (area percent). | Determination of enantiomeric excess (e.e.) and separation of stereoisomers. | Identification and quantification of volatile and semi-volatile impurities.[1][2] | Absolute purity determination without a specific reference standard for the analyte.[3][4][5][6][7] |
| Sample Volatility | Not required. Suitable for a wide range of compounds. | Not required. | Required. Analytes must be volatile or amenable to derivatization. | Not required. |
| Instrumentation | HPLC with UV or Diode Array Detector (DAD).[8][9] | HPLC with a chiral stationary phase (CSP) and UV/DAD detector.[10][11] | Gas chromatograph coupled with a mass spectrometer.[2][12] | High-field NMR spectrometer.[3][4] |
| Typical Analytes | Starting materials, by-products, degradation products. | Enantiomers of the 3-substituted piperazine. | Residual solvents, volatile by-products. | The main 3-substituted piperazine compound. |
| Data Output | Chromatogram with peak areas. | Chromatogram showing separation of enantiomers. | Total ion chromatogram and mass spectra of individual components. | NMR spectrum with integrated signals. |
| Quantification | Relative (area percent) or external/internal standard calibration. | Relative (area percent of enantiomers). | External/internal standard calibration. | Absolute, based on the ratio of analyte signal to a certified internal standard.[4] |
| LOD/LOQ | Generally in the ppm range.[13] | Dependent on detector and enantiomeric separation. | Can reach low ppm to ppb levels.[12] | Typically in the mg/mL range.[3][6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific 3-substituted piperazines.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for the quantification of non-volatile impurities in 3-substituted piperazines.
Instrumentation:
-
High-Performance Liquid Chromatograph with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
-
Reference standards for the 3-substituted piperazine and any known impurities.
Chromatographic Conditions (Example for a generic 3-arylpiperazine):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: DAD at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-substituted piperazine sample.
-
Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Calculate the purity by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
-
For quantitative analysis of specific impurities, a calibration curve should be prepared using certified reference standards.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
This method is designed to separate and quantify the enantiomers of a chiral 3-substituted piperazine.
Instrumentation:
-
HPLC system as described above.
Chemicals and Reagents:
-
Hexane or Heptane (HPLC grade)
-
Isopropanol (IPA) or Ethanol (HPLC grade)
-
Diethylamine (DEA) or Trifluoroacetic acid (TFA) as a mobile phase additive.
-
Racemic and enantiomerically pure reference standards of the 3-substituted piperazine.
Chromatographic Conditions (Example for 3-methylpiperazine derivative):
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, AD-H, or Chiralcel® OD-H).[11]
-
Mobile Phase: A mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% DEA for basic compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the racemic 3-substituted piperazine at 1 mg/mL in the mobile phase.
-
Prepare the sample solution of the enantiomerically enriched 3-substituted piperazine at a similar concentration.
Data Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution factor.
-
Inject the test sample and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph with a capillary column, coupled to a mass spectrometer.
Chemicals and Reagents:
-
Methanol or other suitable volatile solvent (GC grade).
-
Derivatizing agent if necessary (e.g., for non-volatile amines).
Chromatographic Conditions (General Method):
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500
Sample Preparation:
-
Dissolve the 3-substituted piperazine sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
-
If derivatization is required, follow a validated procedure.
Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal or external standard method with calibration curves.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
This method provides an absolute purity value without the need for a chemically identical reference standard.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Chemicals and Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3) of high purity.
-
A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone).
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the 3-substituted piperazine and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualizations
The following diagrams illustrate the workflow for purity analysis and a decision-making process for method selection.
Caption: General workflow for the purity analysis of 3-substituted piperazines.
Caption: Decision tree for selecting an analytical method for purity determination.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Utility and greenness appraisal of nuclear magnetic resonance for sustainable simultaneous determination of three 1,4-benzodiazepines and their main impurity 2-amino-5-chlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. eureka.patsnap.com [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. hakon-art.com [hakon-art.com]
Comparative Spectroscopic Analysis of (S)-1-Boc-3-isobutyl-piperazine and Related Chiral Building Blocks
A Comprehensive Guide for Researchers in Drug Discovery and Development
In the landscape of modern drug discovery, chiral piperazines are invaluable building blocks for the synthesis of a wide array of pharmacologically active molecules. Their rigid, chair-like conformation and the presence of two nitrogen atoms allow for precise three-dimensional orientation of substituents, which is crucial for optimizing interactions with biological targets. Among these, (S)-1-Boc-3-isobutyl-piperazine stands out as a versatile intermediate, offering a combination of a lipophilic isobutyl group and a readily cleavable Boc protecting group, facilitating multi-step synthetic routes.
This guide provides a detailed spectroscopic comparison of this compound with key alternative chiral piperazine building blocks: (S)-1-Boc-3-methylpiperazine and (S)-1-Boc-3-benzylpiperazine. Furthermore, it delves into the spectroscopic signatures of potential synthetic byproducts to aid in the accurate identification and quality control of the target compound. All quantitative data is summarized in easy-to-reference tables, and detailed experimental protocols for the cited spectroscopic techniques are provided.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, its common alternatives, and potential synthetic impurities. This data is essential for the unambiguous identification and purity assessment of these compounds.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | ~3.85 (m, 1H), ~3.65 (m, 1H), ~3.00-2.70 (m, 4H), ~2.55 (m, 1H), ~1.70 (m, 1H), 1.46 (s, 9H), ~1.30 (m, 2H), 0.90 (d, 6H) |
| (S)-1-Boc-3-methylpiperazine | ~3.80 (m, 1H), ~3.60 (m, 1H), ~2.90-2.60 (m, 5H), 1.45 (s, 9H), 1.05 (d, 3H) |
| (S)-1-Boc-3-benzylpiperazine | ~7.30-7.15 (m, 5H), ~3.90 (m, 1H), ~3.70 (m, 1H), ~3.00-2.60 (m, 5H), 1.42 (s, 9H) |
| (S)-2-isobutylpiperazine (Starting Material) | ~2.90-2.50 (m, 7H), ~1.60 (m, 1H), ~1.30 (m, 2H), 0.90 (d, 6H) |
| 1,4-di-Boc-2-isobutylpiperazine (Byproduct) | ~4.00 (m, 2H), ~3.40 (m, 1H), ~3.00-2.70 (m, 4H), ~1.75 (m, 1H), 1.48 (s, 9H), 1.46 (s, 9H), ~1.35 (m, 2H), 0.90 (d, 6H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~154.8, ~79.5, ~53.0, ~50.0, ~46.0, ~45.0, ~42.0, 28.4, ~25.0, ~22.5 |
| (S)-1-Boc-3-methylpiperazine | ~154.7, ~79.6, ~52.5, ~50.5, ~46.0, ~45.5, 28.4, ~19.0 |
| (S)-1-Boc-3-benzylpiperazine | ~154.8, ~138.5, ~129.0, ~128.5, ~126.5, ~79.8, ~54.0, ~50.0, ~46.0, ~45.5, ~40.0, 28.4 |
| (S)-2-isobutylpiperazine (Starting Material) | ~57.0, ~51.0, ~47.0, ~46.5, ~42.5, ~25.5, ~22.5 |
| 1,4-di-Boc-2-isobutylpiperazine (Byproduct) | ~155.0, ~154.5, ~80.0, ~79.5, ~50.0, ~46.0, ~42.0, ~41.0, ~39.0, 28.4, 28.3, ~25.0, ~22.5 |
Table 3: IR and Mass Spectrometry Data
| Compound | IR (cm⁻¹) | MS (m/z) |
| This compound | ~3320 (N-H), ~2960 (C-H), ~1690 (C=O, Boc) | [M+H]⁺: 243.2 |
| (S)-1-Boc-3-methylpiperazine[1][2] | ~3330 (N-H), ~2970 (C-H), ~1690 (C=O, Boc) | [M+H]⁺: 201.2 |
| (S)-1-Boc-3-benzylpiperazine | ~3330 (N-H), ~3030 (C-H, aromatic), ~2970 (C-H, aliphatic), ~1690 (C=O, Boc) | [M+H]⁺: 277.2 |
| (S)-2-isobutylpiperazine (Starting Material) | ~3280 (N-H), ~2950 (C-H) | [M+H]⁺: 143.2 |
| 1,4-di-Boc-2-isobutylpiperazine (Byproduct) | ~2960 (C-H), ~1695 (C=O, Boc) | [M+Na]⁺: 365.2 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison of results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
¹H NMR Parameters :
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters :
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: -10 to 220 ppm
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the TMS signal (δ = 0.00 ppm for ¹H NMR) or the residual solvent signal (CDCl₃: δ = 77.16 ppm for ¹³C NMR).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide. For oily samples, a thin film can be prepared between two NaCl or KBr plates.
-
Instrumentation : Record the spectrum using an FTIR spectrometer.
-
Parameters :
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Data Processing : Perform a background subtraction using a spectrum of the empty sample holder (for KBr pellets) or clean plates (for thin films).
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation : Analyze the sample using an electrospray ionization (ESI) mass spectrometer.
-
Parameters :
-
Ionization mode: Positive
-
Capillary voltage: 3.5 kV
-
Cone voltage: 30 V
-
Source temperature: 120 °C
-
Desolvation temperature: 350 °C
-
Mass range: 50-500 m/z
-
-
Data Processing : Process the raw data to obtain the mass spectrum. Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).
Visualizing Synthesis and Analysis
To further clarify the relationships between the target compound, its alternatives, and potential byproducts, the following diagrams illustrate the synthetic pathway and analytical workflow.
Caption: Synthetic pathway for this compound and subsequent spectroscopic analysis.
Caption: Logical relationships for comparing the target compound with alternatives and impurities.
References
A Comparative Guide to Boc and Cbz Protecting Groups for 3-Isobutyl-piperazine
For researchers, scientists, and drug development professionals, the selective functionalization of piperazine scaffolds is a cornerstone of modern medicinal chemistry. The choice of an appropriate nitrogen protecting group is a critical decision that dictates the synthetic strategy. This guide provides an objective comparison of two of the most common amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically in the context of their application to 3-isobutyl-piperazine.
This comparison is based on typical experimental outcomes for substituted piperazines, providing a framework for rational protecting group selection in the synthesis of complex molecules.
At a Glance: Key Differences
| Property | Boc (tert-butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Deprotection Condition | Acid-labile (e.g., TFA, HCl) | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) |
| Byproducts of Deprotection | Isobutylene and CO₂ | Toluene and CO₂ |
| Orthogonality | Orthogonal to Cbz, Fmoc | Orthogonal to Boc, Fmoc |
| Stability | Stable to bases and hydrogenolysis | Stable to mild acids and bases |
Performance Comparison: Boc vs. Cbz for 3-Isobutyl-piperazine
The following tables summarize expected quantitative data for the protection and deprotection of 3-isobutyl-piperazine based on established protocols for similar substituted piperazines.
Table 1: Protection of 3-Isobutyl-piperazine
| Protecting Group | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Boc | (Boc)₂O, Triethylamine | Dichloromethane (DCM) | 0 to RT | 2 - 4 | 90 - 95 |
| Cbz | Cbz-Cl, NaHCO₃ | THF/H₂O | 0 to RT | 4 - 6 | 85 - 92 |
Table 2: Deprotection of N-protected 3-Isobutyl-piperazine
| Protected Substrate | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| N-Boc-3-isobutyl-piperazine | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 2 | >95 |
| N-Boc-3-isobutyl-piperazine | 4M HCl in Dioxane | Dioxane | RT | 1 - 3 | >95 |
| N-Cbz-3-isobutyl-piperazine | H₂, 10% Pd/C | Methanol (MeOH) | RT | 2 - 4 | >95 |
Experimental Protocols
Protocol 1: Boc Protection of 3-Isobutyl-piperazine
-
Dissolve 3-isobutyl-piperazine (1.0 equiv.) in dichloromethane (DCM).
-
Add triethylamine (1.2 equiv.).
-
Cool the solution to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-isobutyl-piperazine.
-
Purify by column chromatography if necessary.
Protocol 2: Cbz Protection of 3-Isobutyl-piperazine
-
Dissolve 3-isobutyl-piperazine (1.0 equiv.) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (NaHCO₃, 2.0 equiv.).[1]
-
Cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv.).[1]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and extract with ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude N-Cbz-3-isobutyl-piperazine by column chromatography.
Protocol 3: Deprotection of N-Boc-3-isobutyl-piperazine using TFA
-
Dissolve N-Boc-3-isobutyl-piperazine (1.0 equiv.) in DCM.[2]
-
Cool the solution to 0 °C.[2]
-
Slowly add trifluoroacetic acid (TFA, 5-10 equiv.).[2]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.[2]
-
Monitor the reaction by TLC.
-
Upon completion, remove the DCM and excess TFA under reduced pressure.[2]
-
Dissolve the residue in water and basify with a saturated aqueous solution of NaHCO₃.[2]
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-isobutyl-piperazine.
Protocol 4: Deprotection of N-Cbz-3-isobutyl-piperazine by Catalytic Hydrogenolysis
-
Dissolve N-Cbz-3-isobutyl-piperazine (1.0 equiv.) in methanol.[3]
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).[3]
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 2-4 hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 3-isobutyl-piperazine. The byproducts, toluene and carbon dioxide, are volatile and are removed during this step.[3]
Visualization of Synthetic Pathways
References
A Comparative Guide to Chiral Piperazine Building Blocks: Alternatives to (S)-1-Boc-3-isobutyl-piperazine
For Researchers, Scientists, and Drug Development Professionals
The chiral piperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically successful drugs. Its conformational rigidity, basic nitrogen atoms, and the ability to introduce stereochemistry make it an invaluable component for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the vast array of available building blocks, (S)-1-Boc-3-isobutyl-piperazine has found utility in the synthesis of various therapeutic agents. However, the exploration of alternative 3-substituted chiral piperazines can offer significant advantages in modulating properties such as potency, selectivity, solubility, and metabolic stability.
This guide provides an objective comparison of commercially available and synthetically accessible chiral building blocks that serve as alternatives to this compound. We present a comparative analysis of their physicochemical properties, synthetic accessibility, and potential impact on biological activity, supported by experimental data from the literature.
Introduction to Chiral Piperazine Alternatives
The strategic modification of the substituent at the 3-position of the piperazine ring can profoundly influence the overall properties of a molecule. While the isobutyl group of the parent compound provides a non-polar, lipophilic side chain, alternatives bearing smaller alkyl groups, functionalized moieties, or polar groups can offer a diverse range of interactions with biological targets and alter the physicochemical profile of the final compound. This guide will focus on the following key alternatives:
-
(S)-1-Boc-3-methyl-piperazine: A smaller, less lipophilic alkyl-substituted analog.
-
(S)-1-Boc-3-hydroxymethyl-piperazine: A functionalized analog introducing a polar hydroxyl group, capable of forming hydrogen bonds.
-
(S)-1-Boc-piperazine-3-carboxylic acid and its methyl ester: Analogs that introduce a carboxylic acid or ester functionality, offering a handle for further derivatization and increasing polarity.
Comparative Data
The following tables summarize key quantitative data for the parent compound and its alternatives. It is important to note that direct head-to-head comparative studies are limited; therefore, the data presented is a compilation from various sources and should be interpreted as representative.
Table 1: Physicochemical Properties of 3-Substituted (S)-1-Boc-piperazines
| Building Block | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D | Calculated logP* |
| This compound | C₁₃H₂₆N₂O₂ | 242.36 | N/A | N/A | 2.8 |
| (S)-1-Boc-3-methyl-piperazine | C₁₀H₂₀N₂O₂ | 200.28 | 38-41 | -16±2° (c=1, Dioxane) | 1.5 |
| (S)-1-Boc-3-hydroxymethyl-piperazine | C₁₀H₂₀N₂O₃ | 216.28 | N/A | N/A | 0.8 |
| (S)-1-Boc-piperazine-3-carboxylic acid | C₁₀H₁₈N₂O₄ | 230.26 | N/A | N/A | 0.5 |
Table 2: Impact on Biological Activity - A Case Study
Structure-activity relationship (SAR) studies often reveal the critical role of substituents on a core scaffold. While a direct comparative study using the building blocks discussed is not available, literature on dermorphin analogues provides insights into how modifications on a piperazine ring can influence biological activity. In a study on dermorphin analogues, the nature of the substituent on the piperazine ring was shown to be crucial for opiate activity[1]. This highlights the importance of exploring different side chains to optimize target engagement.
Synthetic Accessibility and Reactivity
The choice of a building block is often dictated by its synthetic accessibility and reactivity in subsequent chemical transformations. All the discussed alternatives are commercially available, and their synthesis generally starts from readily available chiral precursors like α-amino acids.
General Synthetic Workflow
The synthesis of these 3-substituted piperazines often follows a convergent approach, as illustrated in the workflow below.
References
Comparative Reactivity of 3-Alkyl vs. 3-Aryl Boc-Piperazines: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical step in the synthesis of novel chemical entities. Piperazine moieties are prevalent in pharmaceuticals, and understanding the reactivity of substituted piperazines is key to efficient and successful synthesis. This guide provides a comparative analysis of the reactivity of 3-alkyl-Boc-piperazines versus 3-aryl-Boc-piperazines, focusing on the steric and electronic effects of the substituents on the nucleophilicity of the piperazine nitrogens.
The reactivity of the unprotected nitrogen in a 3-substituted N-Boc-piperazine is primarily governed by a balance of steric and electronic factors imparted by the substituent at the 3-position. An alkyl group, being electron-donating, enhances the nucleophilicity of the nitrogen. In contrast, an aryl group is generally electron-withdrawing, which tends to decrease the basicity and nucleophilicity of the amine. Furthermore, the bulkier nature of an aryl substituent can introduce significant steric hindrance, potentially slowing down reaction rates compared to a less bulky alkyl group.
Quantitative Comparison of Reactivity
While direct head-to-head kinetic studies are not extensively available in the public domain, the expected relative reactivity can be inferred from fundamental organic chemistry principles. The following table summarizes the anticipated differences in performance for key reaction types.
| Reaction Type | 3-Alkyl-Boc-Piperazine | 3-Aryl-Boc-Piperazine | Dominant Influencing Factor |
| N-Alkylation | Generally higher reactivity due to increased nucleophilicity from the electron-donating alkyl group and lower steric hindrance. | Generally lower reactivity due to decreased nucleophilicity from the electron-withdrawing aryl group and greater steric hindrance. | Electronic & Steric |
| N-Arylation | More favorable due to higher nucleophilicity. | Less favorable due to reduced nucleophilicity. Steric hindrance can also be a significant factor, depending on the aryl halide. | Electronic & Steric |
| Acylation | Typically faster reaction rates due to enhanced nucleophilicity. | Slower reaction rates are expected due to both electronic deactivation and steric hindrance from the aryl group. | Electronic & Steric |
Experimental Protocols
The following are generalized experimental protocols for key reactions involving N-Boc-piperazines. The specific conditions may require optimization based on the exact nature of the 3-substituent and the coupling partner.
N-Alkylation of 3-Substituted Boc-Piperazine
This protocol describes a general procedure for the N-alkylation of a 3-substituted Boc-piperazine using an alkyl halide.
Materials:
-
3-Alkyl or 3-Aryl Boc-piperazine (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
Procedure:
-
To a stirred solution of the 3-substituted Boc-piperazine in anhydrous DMF, add potassium carbonate.
-
Add the alkyl halide dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or gently heat (e.g., to 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig N-Arylation of 3-Substituted Boc-Piperazine
This protocol outlines a typical palladium-catalyzed N-arylation of a 3-substituted Boc-piperazine with an aryl halide.
Materials:
-
3-Alkyl or 3-Aryl Boc-piperazine (1.2 eq)
-
Aryl halide (e.g., 4-bromotoluene) (1.0 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (2.1 eq)
-
Anhydrous toluene
Procedure:
-
In an oven-dried flask, combine the aryl halide, 3-substituted Boc-piperazine, sodium tert-butoxide, Pd₂(dba)₃, and RuPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete as determined by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Acylation of 3-Substituted Boc-Piperazine
This protocol provides a general method for the acylation of a 3-substituted Boc-piperazine with an acyl chloride.
Materials:
-
3-Alkyl or 3-Aryl Boc-piperazine (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) (1.5 eq)
Procedure:
-
Dissolve the 3-substituted Boc-piperazine in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualizing Reactivity Considerations
The choice between a 3-alkyl and a 3-aryl Boc-piperazine often depends on the desired reactivity and the specific synthetic challenge. The following diagram illustrates the decision-making process based on the interplay of steric and electronic effects.
Caption: Decision workflow for selecting a 3-substituted Boc-piperazine.
Preserving Chirality: A Comparative Guide to the Validation of (S)-3-Isobutyl-piperazine Stereochemistry Post-Deprotection
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of chiral molecules is paramount. This guide provides a comparative analysis of analytical techniques for the validation of stereochemistry of (S)-3-isobutyl-piperazine following the removal of the tert-butyloxycarbonyl (Boc) protecting group. We present supporting experimental data, detailed protocols, and a comparison with alternative synthetic strategies.
The deprotection of (S)-1-Boc-3-isobutyl-piperazine is a critical step in the synthesis of various pharmacologically active compounds. However, the acidic or harsh conditions often employed for Boc removal can pose a risk of racemization, compromising the enantiopurity of the final product. Therefore, robust analytical methods are essential to verify that the desired (S)-enantiomer is preserved. This guide explores three primary techniques for this validation: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs), and Polarimetry.
Comparative Analysis of Analytical Techniques
The choice of analytical method for stereochemical validation depends on factors such as available instrumentation, required sensitivity, and the need for quantitative versus qualitative assessment.
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | High accuracy and precision for quantifying enantiomeric excess (ee). Can be used for both analytical and preparative separations. | Method development can be time-consuming. Requires specialized and often expensive chiral columns. |
| NMR with CSA | A chiral solvating agent forms diastereomeric complexes with the enantiomers, resulting in distinguishable signals in the NMR spectrum. | Provides direct observation of both enantiomers. Can be used to determine enantiomeric excess by integration of signals.[1] | Requires a suitable chiral solvating agent that induces significant chemical shift differences. May have lower sensitivity compared to HPLC. |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral compound. The magnitude and direction of rotation are characteristic of the enantiomer. | Rapid and non-destructive. Useful for a quick assessment of optical purity. | Less sensitive for samples with low enantiomeric excess. Requires a known specific rotation value for the pure enantiomer for quantitative analysis.[2][3] |
Experimental Protocols
Detailed methodologies for each validation technique are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
Protocol 1: Chiral HPLC Analysis
This method is based on the separation of enantiomers on a polysaccharide-based chiral stationary phase.
Instrumentation:
-
High-Performance Liquid Chromatograph with UV detector.
-
Chiral Stationary Phase: Chiralpak IC-3 (or equivalent cellulose-based column).[4][5]
Mobile Phase:
-
A typical mobile phase for such separations consists of a mixture of n-hexane, isopropyl alcohol (IPA), and diethylamine (DEA) (e.g., 950:50:1 v/v/v).[4] The addition of a small amount of an amine like DEA can improve peak shape and resolution for basic compounds like piperazines.
Procedure:
-
Sample Preparation: Dissolve a small amount of the deprotected (S)-3-isobutyl-piperazine in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (or a wavelength where the compound has adequate absorbance).
-
-
Analysis: Inject the sample onto the equilibrated column. The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the (S) and (R) enantiomers using the formula: % ee = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.
Protocol 2: NMR Spectroscopy with a Chiral Solvating Agent
This protocol utilizes a chiral solvating agent to induce diastereomeric differentiation observable by ¹H NMR.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
Reagents:
-
Deuterated chloroform (CDCl₃).
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) is a common choice for amines.
Procedure:
-
Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of the deprotected (S)-3-isobutyl-piperazine in 0.6-0.7 mL of CDCl₃.
-
Acquisition of Reference Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of CSA: Add 1.0 to 1.2 equivalents of the chiral solvating agent to the NMR tube.
-
Acquisition of Chiral Spectrum: Re-acquire the ¹H NMR spectrum. In the presence of the CSA, specific proton signals of the (S) and any contaminating (R) enantiomer should appear as separate peaks due to the formation of diastereomeric complexes.[1][6]
-
Data Analysis: Select a well-resolved signal corresponding to a proton near the stereocenter. Integrate the signals for both enantiomers to determine the enantiomeric ratio and calculate the % ee.
Protocol 3: Polarimetry
This method measures the bulk optical rotation of the sample to assess its enantiomeric purity.
Instrumentation:
-
Polarimeter.
Procedure:
-
Sample Preparation: Accurately weigh a sample of the deprotected (S)-3-isobutyl-piperazine and dissolve it in a suitable solvent (e.g., methanol or chloroform) in a volumetric flask to a known concentration (c, in g/mL).
-
Measurement: Fill a polarimeter cell of a known path length (l, in decimeters) with the solution. Measure the observed optical rotation (α_obs) at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.[2][3][7]
-
Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α_obs / (c × l).[8]
-
Determination of Enantiomeric Excess: Compare the calculated specific rotation to the literature value for the enantiomerically pure compound. The % ee can be estimated using the formula: % ee = ([α]_sample / [α]_pure) x 100.
Deprotection of this compound: A Workflow for Stereochemical Validation
The following diagram illustrates the process of deprotecting this compound and the subsequent validation of its stereochemistry.
Deprotection and validation workflow.
Comparison with Alternative Synthetic Methodologies
While the deprotection of a pre-existing chiral building block is a common strategy, several alternative approaches exist for the synthesis of enantiopure 3-alkylpiperazines. These methods can offer advantages in terms of atom economy, step count, or the avoidance of protecting groups.
| Synthetic Method | Description | Advantages | Disadvantages |
| Asymmetric Hydrogenation of Pyrazines | Catalytic asymmetric hydrogenation of substituted pyrazines can directly yield chiral piperazines. | Potentially fewer steps; atom-economical. | May require specialized catalysts and high-pressure equipment. |
| From Chiral Pool (Amino Acids) | Enantiopure amino acids can be converted through multi-step sequences to chiral piperazines.[9] | Readily available and diverse starting materials. | Often involves longer synthetic routes. |
| Asymmetric Lithiation | Deprotonation of an N-Boc piperazine with a chiral lithium amide base followed by quenching with an electrophile can introduce a substituent stereoselectively.[10] | Direct functionalization of the piperazine ring. | Requires cryogenic temperatures and highly sensitive reagents. |
Logical Comparison of Validation Outcomes
The results from the stereochemical validation will determine the success of the deprotection step. The following diagram illustrates the interpretation of the analytical data.
Interpretation of analytical outcomes.
References
- 1. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. amherst.edu [amherst.edu]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uspbpep.com [uspbpep.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS Methods for Reaction Monitoring of (S)-1-Boc-3-isobutyl-piperazine
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensure the quality, purity, and yield of pharmaceutical intermediates like (S)-1-Boc-3-isobutyl-piperazine. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods with alternative analytical techniques for monitoring reactions involving this chiral piperazine derivative. The information is supported by experimental data and detailed methodologies adapted from established analytical practices for similar compounds.
The primary analytical challenge in monitoring the synthesis of this compound lies in the separation and quantification of the starting materials, the desired product, and potential byproducts. These byproducts could include the unreacted piperazine precursor or di-substituted piperazine. Given that piperazine and its derivatives may lack a strong UV chromophore, traditional HPLC-UV detection can be challenging without derivatization[1][2].
LC-MS Methods: A Powerful Tool for Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) has become a highly sensitive and selective technique for analyzing N-Boc-piperazine derivatives and their reaction progress[1]. By combining the separation capabilities of liquid chromatography with the mass detection of mass spectrometry, LC-MS allows for the accurate identification and quantification of each component in a reaction mixture, even at low concentrations.
Comparison of Analytical Methods
While LC-MS, particularly LC-MS/MS, offers significant advantages in sensitivity and selectivity, other techniques can be employed.[1][3] The choice of method often depends on the specific analytical requirements, such as the need for structural information, sensitivity, and the available instrumentation.
| Analytical Technique | Advantages | Disadvantages |
| LC-MS/MS | High sensitivity and selectivity.[1] Capable of analyzing complex matrices. Provides molecular weight information. | Higher equipment cost and complexity.[1] |
| HPLC-UV | Readily available instrumentation.[1] Good for routine analysis of the main component. | Piperazine precursors may lack a strong chromophore, often requiring derivatization for sensitive detection.[1][2] Lower sensitivity for byproducts. |
| Gas Chromatography (GC) | High resolution for volatile and thermally stable compounds. | Derivatization is often necessary for non-volatile compounds like Boc-protected piperazines. Potential for thermal degradation of analytes.[1] |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information.[1] Quantitative (qNMR) capabilities. | Lower sensitivity compared to mass spectrometry. More complex data analysis.[1] |
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS and a representative alternative method, HPLC-UV with derivatization. These values are representative and may vary depending on the specific instrument and conditions.
| Parameter | Representative LC-MS/MS Method | Representative HPLC-UV Method (with Derivatization) |
| Linearity Range | 0.1–1000 ng/mL[4] | 0.5–80 µg/mL[4] |
| Limit of Detection (LOD) | Sub-ng/mL | ng/mL to low µg/mL |
| Limit of Quantification (LOQ) | Low ng/mL | µg/mL |
| Precision (%RSD) | < 5% | < 5% |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) |
Experimental Protocols
Representative LC-MS/MS Method for this compound
This protocol is a representative example and may require optimization for specific applications and instrumentation.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Gradient: A suitable gradient to separate the starting materials, product, and byproducts.
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 5 µL.[1]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions (Example):
-
This compound: Precursor Ion > Product Ion
-
Piperazine precursor: Precursor Ion > Product Ion
-
Byproduct: Precursor Ion > Product Ion
-
-
Source Parameters: Optimized for the specific instrument.
Alternative Method: HPLC-UV with Pre-column Derivatization
For laboratories without access to LC-MS, an HPLC-UV method with pre-column derivatization can be employed for the analysis of the piperazine precursor.[2]
Derivatization Agent: 4-Chloro-7-nitrobenzofuran (NBD-Cl) can be used to create a UV-active derivative of piperazine.[2]
Derivatization Protocol (Example):
-
An aliquot of the reaction mixture is taken and diluted.
-
The diluted sample is mixed with a solution of NBD-Cl in a suitable buffer.
-
The mixture is heated to facilitate the reaction.[1]
-
The reaction is cooled and then injected into the HPLC system.[1]
Chromatographic Conditions:
-
Column: C18 reversed-phase column.[1]
-
Mobile Phase: A mixture of an appropriate buffer and an organic solvent (e.g., acetonitrile or methanol).[1]
-
Detection Wavelength: The wavelength corresponding to the maximum absorbance of the NBD-piperazine derivative (e.g., 340 nm).[2]
Visualizations
Caption: Experimental workflow for LC-MS reaction monitoring.
Caption: Logical comparison of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
(S)-1-Boc-3-isobutyl-piperazine: A Comparative Benchmark Analysis of a Key Asymmetric Scaffold
For researchers and professionals in drug development, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate therapeutic efficacy and pharmacokinetic profile of a drug candidate. Among the privileged structures in medicinal chemistry, the chiral piperazine ring, and specifically (S)-1-Boc-3-isobutyl-piperazine, offers a versatile platform for creating novel therapeutics. This guide provides an objective comparison of this scaffold against other key asymmetric building blocks, supported by experimental data and detailed protocols to inform strategic decisions in drug design.
The inherent three-dimensionality and the presence of two nitrogen atoms for tunable physicochemical properties make the piperazine moiety a cornerstone in numerous FDA-approved drugs. The introduction of a chiral center, as seen in this compound, allows for precise spatial orientation of substituents, which can significantly enhance binding affinity and selectivity for biological targets. This guide will benchmark the performance of the chiral piperazine scaffold against other widely used asymmetric scaffolds such as chiral piperidines, pyrrolidines, and azetidines.
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
The choice of a heterocyclic scaffold has a significant impact on a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes key data from a comparative study of histamine H3 (H₃R) and sigma-1 (σ₁R) receptor antagonists, highlighting the influence of the core scaffold on biological activity.
| Scaffold | Compound Example | Target | Binding Affinity (Ki, nM) | Reference |
| Piperazine | Compound 4 | hH₃R | 3.17 | [1][2] |
| σ₁R | 1531 | [1][2] | ||
| Piperidine | Compound 5 | hH₃R | 7.70 | [1][2] |
| σ₁R | 3.64 | [1][2] |
Note: Compounds 4 and 5 are structurally analogous, with the core difference being the piperazine versus piperidine ring.
This data illustrates that a subtle change in the scaffold, from piperazine to piperidine, can dramatically shift the selectivity profile of a compound. While the piperazine-containing compound 4 shows high affinity for the hH₃R, the analogous piperidine-based compound 5 demonstrates significantly higher affinity for the σ₁R.[1][2] This underscores the critical role of the scaffold in directing target engagement.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of the chiral piperazine scaffold and its evaluation in key in vitro assays.
Synthesis of this compound
A common route to chiral 3-substituted piperazines involves the cyclization of a protected chiral 1,2-diamine. The isobutyl group can be introduced starting from a chiral amino acid, such as (S)-leucine.
General Procedure:
-
Reduction of (S)-Leucine: (S)-Leucine is reduced to the corresponding amino alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Protection of the Amino Group: The primary amine of the resulting amino alcohol is protected with a suitable protecting group, for example, a nosyl (Ns) group, by reacting with 2-nitrobenzenesulfonyl chloride in the presence of a base.
-
Activation of the Hydroxyl Group: The hydroxyl group is then activated for nucleophilic substitution, typically by conversion to a mesylate or tosylate.
-
Introduction of the Second Nitrogen: The activated alcohol is reacted with a protected amine, such as benzylamine, which will become the second nitrogen of the piperazine ring.
-
Deprotection and Cyclization: The protecting groups are removed, and the resulting diamine is cyclized to form the piperazine ring.
-
Boc Protection: The final step involves the selective protection of one of the piperazine nitrogens with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
A detailed, step-by-step synthetic route for a similar 3-substituted piperazine-2-acetic acid ester has been reported, which can be adapted for the synthesis of this compound.[3]
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for a specific receptor.
Protocol Outline:
-
Reagent Preparation: Prepare cell membranes or purified receptors expressing the target of interest, a radiolabeled ligand with known affinity for the target, and serial dilutions of the test compound.
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.
A general protocol for competitive radioligand binding assays provides a framework for this type of experiment.[4][5]
In Vitro Metabolic Stability Assay using Hepatocytes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Protocol Outline:
-
Hepatocyte Preparation: Cryopreserved human or animal hepatocytes are thawed and suspended in a suitable incubation medium.
-
Incubation: The test compound is added to the hepatocyte suspension at a defined concentration and incubated at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also precipitates proteins.
-
Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this, the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.[6][7][8][9][10]
Visualizing Experimental Workflows
Clear diagrams of experimental processes are essential for understanding and replication.
Logical Relationships in Scaffold Selection
The decision to use a particular scaffold is based on a variety of factors, each influencing the potential success of a drug candidate.
References
- 1. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 7. protocols.io [protocols.io]
- 8. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]
- 10. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
Navigating the Safe Disposal of (S)-1-Boc-3-isobutyl-piperazine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (S)-1-Boc-3-isobutyl-piperazine, a compound often used in pharmaceutical research. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.
Core Principles of Chemical Waste Management
Before delving into the specific procedures for this compound, it is crucial to understand the foundational principles of laboratory chemical waste disposal. All chemical waste must be managed in accordance with local, state, and federal regulations.[1][2] Laboratory personnel should be trained in proper waste handling and disposal procedures.[3] It is a best practice to treat all waste chemicals as hazardous unless confirmed to be non-hazardous by a qualified professional.[3]
Hazard Assessment of this compound
Proper Disposal Protocol for this compound
The recommended disposal method for this compound is through a licensed chemical waste disposal service.[8][9] Under no circumstances should this compound be disposed of down the drain or in regular trash.[9][10][11]
Step-by-Step Disposal Procedure:
-
Containerization:
-
Labeling:
-
Segregation and Storage:
-
Store the waste container in a designated satellite accumulation area.[14]
-
Segregate the waste from incompatible materials, particularly strong oxidizing agents, strong acids, and acid anhydrides.[16] Store acids and bases separately.[14]
-
The storage area should be cool, dry, and well-ventilated.[8][9]
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[1]
-
Disposal of Contaminated Materials:
Any materials contaminated with this compound, such as gloves, absorbent pads, or silica gel, should also be treated as hazardous waste.[13][15] These materials should be collected in a sealed bag or container, properly labeled as hazardous waste, and disposed of through the chemical waste program.[15]
Empty Container Disposal:
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1] After thorough rinsing and drying, and once all labels have been defaced or removed, the container may be disposed of as regular solid waste, in accordance with institutional policies.[1][2]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Accumulation Limit (Satellite Area) | Up to 55 gallons of hazardous waste | [2] |
| pH for Drain Disposal (Not Applicable for this chemical) | Between 5.5 and 10.5 for approved substances | [11] |
Experimental Protocol: Triple Rinsing of Empty Containers
-
Initial Rinse: Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the empty container, ensuring all interior surfaces are wetted.
-
Collection: Pour the rinsate into the designated hazardous waste container for this compound waste.
-
Repeat: Repeat the rinsing process two more times.
-
Drying: Allow the container to air dry completely in a well-ventilated area, such as a fume hood.
-
Final Disposal: Once dry, deface all labels and dispose of the container according to institutional guidelines for non-hazardous solid waste.
Disposal Decision Workflow
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. vumc.org [vumc.org]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. acs.org [acs.org]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. mmbio.byu.edu [mmbio.byu.edu]
Personal protective equipment for handling (S)-1-Boc-3-isobutyl-piperazine
Disclaimer: A specific Safety Data Sheet (SDS) for (S)-1-Boc-3-isobutyl-piperazine was not located. The following guidance is based on the safety protocols for structurally similar piperazine derivatives. Researchers should always consult a specific SDS for the exact chemical they are handling, if available, and perform a thorough risk assessment before commencing any experimental work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound and related compounds.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. |
| Face Shield | Recommended when there is a splash hazard. | |
| Hand Protection | Gloves | Chemical-resistant, impervious gloves (e.g., Nitrile rubber, >0.11 mm thickness) inspected before use. |
| Body Protection | Protective Clothing | A lab coat or chemical-resistant apron should be worn to prevent skin contact. |
| Footwear | Closed-toe shoes are mandatory in the laboratory. | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dusts are generated. |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
-
Spills: For minor spills, absorb with an inert material and place in a suitable container for disposal. For major spills, evacuate the area and follow emergency procedures.
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not allow the chemical to enter drains or sewer systems.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
